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  • Product: 3-Decylthiopropanoic acid
  • CAS: 60972-24-9

Core Science & Biosynthesis

Foundational

3-decylthiopropanoic acid chemical structure and properties

3-Decylthiopropanoic Acid (3-DTP): A Comprehensive Guide to Structural Dynamics, Synthesis, and Applications in Nanomedicine Executive Summary In the rapidly evolving fields of surface chemistry and nanomedicine, the rat...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Decylthiopropanoic Acid (3-DTP): A Comprehensive Guide to Structural Dynamics, Synthesis, and Applications in Nanomedicine

Executive Summary

In the rapidly evolving fields of surface chemistry and nanomedicine, the rational design of molecular ligands is paramount. 3-Decylthiopropanoic acid (CAS: 60972-24-9), an amphiphilic thioether, has emerged as a highly versatile building block[1]. Characterized by a tri-domain architecture—a hydrophobic decyl tail, a redox-responsive thioether core, and a hydrophilic carboxylic acid headgroup—3-DTP bridges the gap between materials science and pharmacology. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in self-assembly, and self-validating protocols for its synthesis and application in nanoparticle functionalization.

Physicochemical Profiling & Structural Dynamics

The utility of 3-DTP stems from the precise causality of its structural components. Unlike simple alkanethiols, which are prone to oxidative dimerization (disulfide formation), the thioether linkage in 3-DTP provides enhanced ambient stability while retaining the ability to coordinate with transition metals or undergo stimuli-responsive oxidation[2].

Table 1: Quantitative Physicochemical Profile of 3-DTP

PropertyValueCausality / Technical Significance
Chemical Name 3-(Decylthio)propanoic acidStandard IUPAC nomenclature defining the C10-S-C3 structure.
CAS Registry Number 60972-24-9Unique identifier for regulatory and database tracking[1].
Molecular Formula C13H26O2SDictates the precise hydrophobic-hydrophilic balance (HLB).
Molecular Weight 246.41 g/mol Optimal steric bulk for dense Self-Assembled Monolayer (SAM) packing.
Functional Moieties Alkyl, Thioether, CarboxylEnables multi-modal interactions: van der Waals, dative, and ionic.

Mechanistic Insights: Surface Chemistry & Self-Assembly

The molecular architecture of 3-DTP is engineered for spontaneous organization at interfaces. When introduced to a noble metal surface (e.g., Gold or Silver), the lone electron pairs on the sulfur atom form strong dative bonds with the empty d-orbitals of the metal.

Simultaneously, the 10-carbon decyl chains align parallel to one another, driven by van der Waals dispersion forces. This chain length is highly deliberate: it is long enough to create a crystalline, impermeable hydrophobic barrier, yet short enough to maintain solubility in common organic solvents during synthesis. The terminal propanoic acid groups face the aqueous interface, rendering the functionalized surface hydrophilic, pH-responsive, and chemically reactive for downstream bioconjugation.

G A 3-Decylthiopropanoic Acid (Amphiphilic Core) B Decyl Chain (C10) Hydrophobic Tail A->B Van der Waals Packing C Thioether Linkage (-S-) Coordination & Redox A->C Metal Binding / Oxidation D Propanoic Acid (-COOH) Hydrophilic Head A->D Aqueous Solubility / Conjugation

Diagram 1: Structural domains of 3-DTP and their functional roles in molecular self-assembly.

Applications in Drug Development & Materials Science

Nanoparticle Stabilization: 3-DTP acts as a robust capping agent for gold nanoparticles (AuNPs). The resulting SAM prevents particle aggregation in high-salt physiological buffers, a critical requirement for intravenous drug delivery systems. Prodrugs and Biological Tracers: Alkylthiopropionic acids are utilized in metabolic studies, as their structure mimics natural fatty acids, allowing them to influence peroxisomal fatty acid beta-oxidation[3]. Conjugating 3-DTP to active pharmaceutical ingredients (APIs) increases lipophilicity, facilitating cellular membrane penetration. Polymer Antioxidants: In materials science, derivatives of alkylthiopropanoic acids are esterified with polyols (e.g., pentaerythritol) to create high-performance thioether antioxidants. These compounds decompose harmful hydroperoxides into stable alcohols, thereby extending the shelf-life of medical-grade polyolefins and thermal pastes[4]. Furthermore, the thioether core can be selectively oxidized to 3-alkylsulphonyl-propionic acid, providing a mechanism for Reactive Oxygen Species (ROS) scavenging[2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry of the reaction provides built-in quality control checkpoints.

Protocol A: Atom-Economical Synthesis of 3-DTP via Thia-Michael Addition

This protocol utilizes a base-catalyzed thia-Michael addition, chosen for its high regioselectivity (anti-Markovnikov) and near-quantitative yield.

  • Reagent Preparation: Dissolve 10 mmol of 1-decanethiol and 11 mmol of acrylic acid in 20 mL of anhydrous methanol. Causality: Methanol acts as a protic solvent that stabilizes the transition state of the Michael addition.

  • Catalysis: Add 1 mmol of Triethylamine (TEA) dropwise under continuous stirring. Causality: TEA deprotonates the thiol, generating a highly nucleophilic thiolate anion that rapidly attacks the electron-deficient β -carbon of acrylic acid.

  • Reaction & Monitoring: Stir at room temperature for 4 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly non-polar 1-decanethiol spot (visualized via Ellman's reagent) confirms reaction completion.

  • Workup: Acidify the mixture with 1M HCl to pH 2 to protonate the carboxylate, then extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Final Validation: Confirm the structure via ¹H-NMR. The diagnostic multiplet of the -CH₂-S-CH₂- protons around 2.5–2.8 ppm serves as the definitive proof of the thioether formation.

Protocol B: Surface Functionalization of Gold Nanoparticles (AuNPs)

This workflow details the ligand exchange process to create 3-DTP functionalized AuNPs, preparing them for downstream EDC/NHS bioconjugation.

  • Ligand Exchange: To 10 mL of aqueous citrate-capped AuNPs (approx. 15 nm diameter), add 1 mL of a 10 mM 3-DTP solution in ethanol dropwise. Causality: Ethanol acts as a bridging co-solvent, preventing the hydrophobic decyl chains of 3-DTP from precipitating in water before they can coordinate to the gold surface.

  • Incubation: Stir gently for 12 hours at room temperature to allow the thermodynamically driven displacement of citrate molecules by the stronger Au-S dative bonds.

  • Purification: Centrifuge the mixture at 12,000 rpm for 15 minutes. Discard the supernatant containing excess unbound 3-DTP and free citrate. Resuspend the pellet in ultra-pure water. Repeat twice.

  • Self-Validation (Optical Profiling): Measure the UV-Vis absorbance of the resuspended AuNPs. Causality: A successful, dense SAM formation alters the local refractive index around the gold core, resulting in a slight red-shift (e.g., from 520 nm to 523 nm) of the Localized Surface Plasmon Resonance (LSPR) peak. If the LSPR peak broadens significantly or shifts beyond 550 nm, it indicates protocol failure (particle aggregation).

Workflow N1 Step 1: Ligand Exchange Citrate-AuNPs + 3-DTP (Ethanol/Water mix) N2 Step 2: Self-Assembly Thioether coordination to Au Decyl chain packing N1->N2 N3 Step 3: Validation UV-Vis LSPR Shift (Self-Validating Check) N2->N3 N4 Step 4: Bioconjugation EDC/NHS Activation of -COOH + Primary Amine (Drug/Protein) N3->N4 If LSPR shift confirms SAM

Diagram 2: Self-validating workflow for the functionalization of Gold Nanoparticles with 3-DTP.

Conclusion

3-Decylthiopropanoic acid is far more than a simple organic intermediate; it is a rationally designed molecular tool. By leveraging the specific causal relationships between its decyl tail, thioether core, and propanoic acid headgroup, researchers can engineer highly stable, stimuli-responsive self-assembled monolayers and prodrug conjugates. Adhering to self-validating protocols ensures that the integration of 3-DTP into nanomedicine and polymer science remains robust, reproducible, and scalable.

References

  • LookChem. Cas 29598-76-3, 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]. Retrieved from: [Link]

  • OuluREPO (University of Oulu). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes (Oxidation of 3-alkylthiopropionic acid). Retrieved from: [Link]

Sources

Exploratory

3-Decylthiopropanoic Acid: A Comprehensive Technical Guide on Physicochemical Properties, pKa, and Aqueous Solubility

Executive Summary 3-Decylthiopropanoic acid (CAS 60972-24-9) is an amphiphilic organic compound characterized by a hydrophobic ten-carbon alkyl tail, a beta-thioether linkage, and a hydrophilic carboxylic acid headgroup[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Decylthiopropanoic acid (CAS 60972-24-9) is an amphiphilic organic compound characterized by a hydrophobic ten-carbon alkyl tail, a beta-thioether linkage, and a hydrophilic carboxylic acid headgroup[1]. Due to its unique structural topology, it exhibits complex phase behavior in aqueous systems, transitioning from a highly insoluble hydrophobic precipitate at low pH to an anionic surfactant capable of micellization at physiological pH. This whitepaper provides an in-depth mechanistic analysis of its pKa and aqueous solubility, detailing self-validating experimental protocols designed specifically for highly lipophilic, UV-transparent molecules.

Structural Analysis and Physicochemical Profiling

The physicochemical behavior of 3-decylthiopropanoic acid is dictated by the interplay between its functional groups. The carboxylic acid moiety governs the pH-dependent ionization of the molecule. Meanwhile, the sulfur atom at the beta position exerts a mild inductive electron-withdrawing effect (-I effect), which slightly stabilizes the conjugate carboxylate base compared to a purely aliphatic chain. The decyl tail dominates the molecule's lipophilicity, driving strong hydrophobic associations in aqueous media.

Quantitative Physicochemical Data
PropertyValueMechanistic Rationale / Source
Chemical Name 3-Decylthiopropanoic acidIUPAC Nomenclature
CAS Number 60972-24-9Chemical Registry[1]
Molecular Formula C13H26O2SStructural composition
Molecular Weight 246.41 g/mol Calculated
Theoretical pKa ~4.68Extrapolated from the beta-thioether analog, 3-methylthiopropanoic acid (pKa 4.68)[2].
Estimated LogP ~5.3High lipophilicity driven by the C10 aliphatic chain.
Aqueous Solubility (pH < 4) Practically Insoluble (LogS < -4)Protonated state; hydrophobic penalty exceeds hydration energy.
Aqueous Solubility (pH > 6) Soluble (Micellar dispersion)Deprotonated state; acts as an anionic surfactant forming micelles.

pKa Value: Mechanistic Insights and Determination

Causality of the pKa Value

The pKa of standard aliphatic carboxylic acids (e.g., propanoic acid) is approximately 4.88. In 3-decylthiopropanoic acid, the substitution of a methylene group with a sulfur atom at the beta position alters the local electron density. Sulfur is more electronegative than carbon, exerting an inductive pull that disperses the negative charge of the resulting carboxylate anion. This stabilization makes the proton slightly easier to remove, lowering the pKa to approximately 4.68[2].

The Challenge of Measurement

Standard aqueous potentiometric titration requires the analyte to remain in solution across the entire pH gradient (typically pH 2 to 12)[3]. Because 3-decylthiopropanoic acid has a LogP of ~5.3, the neutral (protonated) species will precipitate out of pure water at acidic pH, masking the potentiometric inflection point and invalidating the measurement[4].

To circumvent this, the Yasuda-Shedlovsky Extrapolation method is required. This technique utilizes a water-miscible organic cosolvent (e.g., methanol) to keep the neutral species solvated during titration. By measuring the apparent pKa ( psKa ) at multiple cosolvent ratios and plotting it against the reciprocal of the mixture's dielectric constant ( 1/ϵ ), the true aqueous pKa can be mathematically extrapolated[4][5].

Workflow Step1 1. Sample Preparation Dissolve analyte in Methanol/Water Cosolvent Mixtures (30%, 40%, 50%, 60%) Step2 2. Potentiometric Titration Determine apparent pKa (psKa) in each specific cosolvent ratio Step1->Step2 Step3 3. Yasuda-Shedlovsky Plot Graph psKa + log[H2O] vs. 1/ε (Reciprocal Dielectric Constant) Step2->Step3 Step4 4. Extrapolation Extrapolate linear regression to 1/ε of pure water to yield true aqueous pKa Step3->Step4

Step-by-step Yasuda-Shedlovsky extrapolation workflow for water-insoluble compounds.

Protocol: Self-Validating Yasuda-Shedlovsky pKa Determination
  • System Suitability Test (Self-Validation): Prior to analyzing the target compound, titrate a known lipophilic reference standard (e.g., Ibuprofen, literature pKa 4.4) using the exact cosolvent ratios. The extrapolated aqueous pKa of the standard must fall within ±0.05 units of its literature value to validate the electrode calibration and dielectric constants.

  • Step 1: Cosolvent Preparation: Prepare four solutions of 3-decylthiopropanoic acid (approx. 1 mM) in background electrolyte (0.15 M KCl to maintain constant ionic strength) using methanol fractions of 30%, 40%, 50%, and 60% by weight[4][5].

  • Step 2: Blank Titration: Perform a blank titration on each solvent mixture (without analyte) using 0.5 M KOH. This accounts for the autoprotolysis of the mixed solvent system.

  • Step 3: Analyte Titration: Titrate the analyte solutions from pH 2.0 to 11.0. Record the volume of titrant vs. pH to determine the psKa for each fraction.

  • Step 4: Data Processing: Plot (psKa+log[H2​O]) against the reciprocal dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures. Perform a linear regression and extrapolate to 1/ϵ=0.0127 (the value for pure water at 25°C) to derive the true aqueous pKa[5].

Aqueous Solubility: Thermodynamics and Measurement

The aqueous solubility of 3-decylthiopropanoic acid is strictly pH-dependent. At pH levels below its pKa (e.g., in the stomach or acidic endosomes), the molecule is fully protonated. The lack of charge forces the water molecules to form highly ordered clathrate cages around the decyl tail, resulting in an immense entropic penalty. Consequently, the molecules aggregate to minimize hydrophobic surface area, resulting in precipitation.

Conversely, at pH > 6, the carboxylic acid deprotonates. The resulting carboxylate anion is highly hydrated. At this stage, the molecule behaves as an anionic surfactant. Once the concentration exceeds its Critical Micelle Concentration (CMC), the hydrophobic tails sequester into a lipophilic core while the carboxylate heads face the aqueous bulk, drastically increasing the apparent solubility of the system.

StateMachine A 3-Decylthiopropanoic Acid (Aqueous Media) B pH < 4.7 Protonated (COOH) A->B Acidic C pH > 4.7 Deprotonated (COO⁻) A->C Basic D Precipitation (LogS < -4) B->D Hydrophobic Aggregation E Micellization (Surfactant Behavior) C->E Amphiphilic Self-Assembly

pH-dependent ionization states and resulting solubility behaviors.

Protocol: Shake-Flask Solubility with HPLC-CAD

Standard UV-Vis spectrophotometry is inadequate for 3-decylthiopropanoic acid because it lacks a conjugated aromatic chromophore; the thioether and carbonyl groups only absorb weakly at low wavelengths (e.g., <220 nm), which are highly susceptible to solvent noise[3]. Therefore, Charged Aerosol Detection (CAD) coupled with HPLC is the optimal choice, as it provides a uniform response for all non-volatile analytes regardless of their optical properties.

  • System Suitability Test (Self-Validation): Spike a known concentration of a structurally similar standard (e.g., decanoic acid) into the buffer matrix. Ensure the HPLC-CAD recovery is 98-102% to confirm that the analyte is not adsorbing to the glass vials or filters during sample preparation.

  • Step 1: Buffer Preparation: Prepare standard USP buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 7.4 (phosphate buffer).

  • Step 2: Equilibration: Add an excess of 3-decylthiopropanoic acid (solid/oil) to 5 mL of each buffer in sealed borosilicate glass vials. Agitate the vials in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Step 3: Phase Separation: Centrifuge the samples at 15,000 rpm for 30 minutes to pellet any undissolved precipitate or micellar aggregates that could artificially inflate the solubility reading. Extract the clear supernatant.

  • Step 4: Quantification: Inject the supernatant into an HPLC-CAD system using a C18 reversed-phase column. Quantify the concentration against a calibration curve prepared in a solubilizing solvent (e.g., 100% methanol).

Applications in Drug Development and Materials Science

Understanding the precise pKa and solubility boundaries of 3-decylthiopropanoic acid is critical for its downstream applications:

  • Lipid Nanoparticle (LNP) Engineering: As an ionizable/anionic lipid component, its pH-dependent charge shifting can be leveraged to trigger payload release within the acidic environment of the endosome (pH ~5.5).

  • Surface Functionalization: The thioether linkage exhibits a strong binding affinity for noble metals. It is utilized in the creation of Self-Assembled Monolayers (SAMs) on gold nanoparticles, where the decyl chain provides a hydrophobic barrier and the terminal carboxylic acid allows for further bioconjugation (e.g., EDC/NHS coupling with proteins).

References

  • NP-MRD. "Showing NP-Card for 3-(Methylthio)propionic acid (NP0050647)". Natural Products Magnetic Resonance Database. Available at:[Link]

  • Evotec. "Ionization Services (pKa Analysis)". Evotec Science Hub. Available at:[Link]

  • Pion Inc. "Potentiometric pKa determination of water-insoluble compound". Pion Inc Resources. Available at:[Link]

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". European Centre for Ecotoxicology and Toxicology of Chemicals. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-(Decylthio)propanoic Acid: A Technical Whitepaper

Executive Summary In the landscape of modern materials science and drug development, bifunctional aliphatic thioethers serve as critical building blocks for surface functionalization, lipid nanoparticle (LNP) formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern materials science and drug development, bifunctional aliphatic thioethers serve as critical building blocks for surface functionalization, lipid nanoparticle (LNP) formulation, and covalent adaptable networks. 3-(decylthio)propanoic acid (CAS: 60972-24-9) is a highly versatile molecule characterized by a lipophilic decyl tail, a flexible thioether linkage, and a terminal ionizable carboxylic acid. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic protocol governed by thia-Michael addition kinetics, and outlines its utility in advanced therapeutic applications.

Structural Architecture and Physicochemical Profile

The molecular architecture of 3-(decylthio)propanoic acid dictates its behavior in both organic synthesis and biological interfaces. The ten-carbon aliphatic chain drives strong hydrophobic interactions and membrane insertion capabilities. Conversely, the terminal carboxylic acid provides an electrostatic anchor capable of bioconjugation via standard carbodiimide crosslinking (e.g., EDC/NHS). The central thioether acts not only as a flexible spacer but also as a potential redox-responsive moiety that can be oxidized to a sulfoxide or sulfone under physiological oxidative stress.

To facilitate formulation and solubility modeling, the core quantitative physicochemical properties are summarized below, drawing from established chemical databases ([1]; [2]):

PropertyValueMethod / Source
Molecular Formula C₁₃H₂₆O₂SStandard
Molecular Weight 246.41 g/mol [1]
CAS Registry Number 60972-24-9[1]
Melting Point 42 – 43 °CExperimental[1]
Topological Polar Surface Area (TPSA) 62.6 ŲCalculated (Carboxyl + Thioether)
Estimated LogP ~4.5Calculated via isomer mapping[2]
pKa (Carboxylic Acid) ~4.7 – 4.8Theoretical estimation

Mechanistic Pathway: The Thia-Michael Addition

The industrial and laboratory-scale synthesis of 3-(decylthio)propanoic acid is predominantly achieved via a base-catalyzed thia-Michael addition . This reaction is highly favored due to its "click" chemistry attributes: exceptional atom economy, rapid kinetics at ambient temperatures, and the absence of complex byproducts ([3]).

The mechanism relies on the catalytic deprotonation of 1-decanethiol by a tertiary amine (such as triethylamine) to generate a highly nucleophilic thiolate anion. This anion subsequently executes a conjugate addition onto the electron-deficient β-carbon of acrylic acid.

SynthesisMechanism DecSH 1-Decanethiol (C10H21SH) Thiolate Thiolate Anion (C10H21S⁻) DecSH->Thiolate Deprotonation Base Tertiary Amine Catalyst (Et3N) Base->Thiolate Proton Abstraction Enolate Enolate Intermediate (C10H21S-CH2-CH⁻-COOH) Thiolate->Enolate Nucleophilic Attack Acrylate Acrylic Acid (CH2=CH-COOH) Acrylate->Enolate Thia-Michael Acceptor Product 3-(decylthio)propanoic acid (C13H26O2S) Enolate->Product Protonation

Fig 1: Base-catalyzed thia-Michael addition mechanism for 3-(decylthio)propanoic acid synthesis.

Experimental Workflow: A Self-Validating Synthesis Protocol

To ensure scientific integrity and reproducibility, the following protocol is engineered as a self-validating system . Every phase includes a built-in analytical checkpoint to confirm causality and verify success before proceeding to the next step.

Phase 1: Reaction Setup & Initiation
  • Procedure: In an oven-dried 100 mL round-bottom flask, dissolve 1-decanethiol (10 mmol, 1.74 g) in 20 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA, 0.5 mmol, 5 mol%).

  • Causality: Thiols are relatively weak nucleophiles. The addition of TEA establishes an equilibrium that continuously generates the thiolate anion. Limiting the base to 5 mol% prevents base-induced polymerization of the acrylate while maintaining rapid reaction kinetics ([3]).

  • Validation Checkpoint 1: Take a baseline Thin-Layer Chromatography (TLC) spot (Hexane:EtOAc 8:2) to mark the high-Rf starting thiol.

Phase 2: Conjugate Addition
  • Procedure: Cool the reaction vessel to 0 °C using an ice bath. Add acrylic acid (10.5 mmol, 0.76 g) dropwise over 10 minutes. Allow the mixture to warm to 25 °C and stir for 2 hours.

  • Causality: The thia-Michael addition is highly exothermic. Dropwise addition at 0 °C acts as a thermal control mechanism, preventing localized heating that could trigger the spontaneous radical polymerization of acrylic acid. The slight stoichiometric excess of acrylic acid (1.05 eq) ensures the complete consumption of the malodorous thiol.

  • Validation Checkpoint 2: Monitor via TLC. The reaction is validated by the complete disappearance of the high-Rf thiol spot and the emergence of a lower-Rf product spot (due to the polar carboxylic acid). Olfactory validation is also achieved as the distinct, pungent odor of 1-decanethiol dissipates.

Phase 3: Quenching & Purification
  • Procedure: Dilute the mixture with 30 mL of ethyl acetate. Wash the organic phase with 0.1 M HCl (2 x 20 mL), followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude residue from cold hexane.

  • Causality: The HCl wash forces the protonation of the TEA catalyst into a water-soluble ammonium salt. This effectively extracts the catalyst into the aqueous layer, halting the catalytic cycle and preventing any retro-Michael degradation during solvent evaporation.

  • Validation Checkpoint 3: The product must precipitate as a white crystalline solid. Assess the melting point; a sharp melt at 42–43 °C confirms polymorphic purity and the removal of unreacted precursors ([1]).

Phase 4: Spectroscopic Validation
  • Procedure: Dissolve ~5 mg of the purified crystals in CDCl₃ for ¹H NMR analysis.

  • Validation Checkpoint 4: The self-validating loop is closed by observing the disappearance of the vinylic protons of acrylic acid (5.8–6.5 ppm) and the appearance of two distinct triplets at ~2.8 ppm and ~2.6 ppm, which correspond to the newly formed methylene bridges (S-CH₂ and CH₂-COOH).

Applications in Advanced Drug Delivery

The unique physicochemical properties of 3-(decylthio)propanoic acid make it a highly sought-after intermediate in several advanced fields:

  • Lipid Nanoparticle (LNP) Engineering: The molecule’s structure mimics endogenous fatty acids, allowing it to seamlessly integrate into lipid bilayers. The thioether linkage provides a site for reactive oxygen species (ROS) scavenging, protecting encapsulated mRNA or API payloads from oxidative degradation.

  • Nanoparticle Surface Capping: In inorganic nanotechnology, the carboxylate headgroup acts as a robust capping agent for metal oxides, while the lipophilic tail ensures nanoparticle dispersion in non-polar organic solvents.

  • Prodrug Linkers: The carboxylic acid can be esterified or amidated with active pharmaceutical ingredients (APIs) to increase their lipophilicity (LogP ~4.5), thereby enhancing passive cellular permeability and altering pharmacokinetic profiles.

References

  • Title : Methyl 11-(methylsulfanyl)undecanoate | C13H26O2S Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Combination of Fluorine and Tertiary Amine Activation in Catalyst-Free Thia-Michael Covalent Adaptable Networks Source : ACS Macromolecules URL :[Link]

Sources

Exploratory

A Note on Structural Analogy in Chemical Safety Assessment

An In-Depth Technical Guide to the Safe Handling of 3-decylthiopropanoic acid This document is intended for researchers, scientists, and drug development professionals to provide a deep understanding of the compound's sa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 3-decylthiopropanoic acid

This document is intended for researchers, scientists, and drug development professionals to provide a deep understanding of the compound's safety profile and to establish best practices for its handling in a laboratory setting.

Hazard Identification and GHS Classification

Based on data for its close analogue, 3-(dodecylthio)propanoic acid, the compound is classified as an irritant. The primary hazards are to the skin and eyes upon direct contact.[1][2]

Table 1: GHS Classification for 3-(Dodecylthio)propanoic acid

Hazard ClassCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source: Synthesized from multiple supplier SDS for 3-(Dodecylthio)propanoic acid.[1][2][3]

GHS Label Elements

The Globally Harmonized System (GHS) provides a universal standard for hazard communication. The following pictograms and statements are mandated.

Caption: GHS Pictogram and associated hazard statements.

Precautionary Statements: A Proactive Approach to Safety

Precautionary statements (P-statements) are codified instructions that, when followed, minimize the risk of exposure and harm.

  • Prevention (P2XX):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

    • P264: Wash skin thoroughly after handling.[1]

    • P271: Use only outdoors or in a well-ventilated area.[3][4]

    • P280: Wear protective gloves/eye protection/face protection.[1]

  • Response (P3XX):

    • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P312: Call a POISON CENTER/doctor if you feel unwell.[3][4]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • Storage (P4XX):

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P405: Store locked up.[3]

  • Disposal (P5XX):

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

First-Aid Measures: Rapid and Rational Response

Immediate and appropriate first aid is critical to mitigate potential harm from exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention if irritation persists. The rationale for prolonged flushing is to physically remove the substance and dilute any remaining material to below an irritating concentration.

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[4] If skin irritation develops, seek medical advice.[1] The thioalkanoic acid moiety can be irritating, and the lipid-soluble alkyl chain may facilitate skin penetration; thorough washing is essential.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell or shows respiratory distress, call a poison control center or doctor for treatment advice.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person.[6] Seek medical attention.

Safe Handling, Storage, and Exposure Controls

A multi-layered approach involving engineering controls, personal protective equipment (PPE), and strict hygiene practices is necessary for safe handling.

Engineering Controls and Work Practices
  • Ventilation: All work with 3-decylthiopropanoic acid, whether in solid or solution form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is the primary defense against respiratory exposure.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where chemicals are handled.[4][7]

  • Access Control: Areas where the chemical is stored or used should be clearly marked, and access should be restricted to trained personnel.

Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against splashes and airborne dust.[6][8]
Hand Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact, which is a primary route of exposure leading to irritation.[6][8]
Body A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.[5]
Respiratory Not typically required when used within a functioning fume hood.A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls fail.[4]
Storage Conditions

Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents, which could potentially oxidize the thioether linkage.[6][9]

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep 1. Verify Fume Hood Certification & Airflow PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Gather 3. Assemble Materials in Fume Hood PPE->Gather Weigh 4. Weigh Compound (Avoid generating dust) Gather->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Clean_Ext 6. Clean Spatula & Weigh Boat Before Removing from Hood Transfer->Clean_Ext Seal 7. Tightly Seal Primary Container Clean_Ext->Seal Store 8. Return to Designated Storage Location Seal->Store Waste 9. Dispose of Contaminated Waste Appropriately Store->Waste Doff 10. Doff PPE Waste->Doff Wash 11. Wash Hands Thoroughly Doff->Wash

Caption: A logical workflow for the safe handling of chemical solids.

Physical and Chemical Properties

The following data is for the analogue 3-(Dodecylthio)propanoic acid.

Table 3: Physical and Chemical Properties

PropertyValueSource
CAS Number 1462-52-8[1][2]
Molecular Formula C₁₅H₃₀O₂S(Calculated)
Formula Weight 274.46 g/mol [2]
Appearance Solid(Typical for long-chain acids)
Melting Point 61 °C[2]
Purity ≥90%[2]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[6] The thioether group is susceptible to oxidation, and the carboxylic acid will react exothermically with bases.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[6]

Toxicological Profile

Toxicological data for this specific molecule is limited. The information below is based on the GHS classifications of its close analogue.

  • Acute Toxicity: No quantitative data (e.g., LD50) is available.[4][6] The primary concern is irritation.

  • Skin Corrosion/Irritation: Classified as a skin irritant.[1] Prolonged or repeated contact may cause redness and discomfort.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1] Direct contact can lead to pain, redness, and potential damage if not treated promptly.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound in these categories.[6] It is prudent to handle it as if it were potentially hazardous.

Detailed Experimental Protocol: Thiol-Ene Click Reaction

This hypothetical protocol illustrates how to safely handle 3-decylthiopropanoic acid in a common laboratory synthesis, emphasizing the integration of safety measures at each step.

Objective: To conjugate 3-decylthiopropanoic acid to an alkene-functionalized peptide via a photoinitiated thiol-ene reaction.

Causality: The thioether linkage is relatively stable, but the terminal carboxylic acid provides a handle for further bioconjugation. The long alkyl chain enhances solubility in certain delivery systems. This reaction must be performed under controlled conditions to ensure high yield and prevent side reactions.

Thiol_Ene_Workflow cluster_Setup A. Reaction Setup (In Fume Hood) cluster_Reaction B. Photoreaction cluster_Workup C. Workup & Purification A1 1. Add alkene-peptide (1.0 eq) to amber vial with stir bar. A2 2. Add solvent (e.g., DMSO) to dissolve. A1->A2 A3 3. Weigh & add 3-decylthiopropanoic acid (1.2 eq). A2->A3 A4 4. Add photoinitiator (0.1 eq). A3->A4 A5 5. Seal vial with septum & purge with Argon for 15 min. A4->A5 B1 6. Place vial in photoreactor (e.g., 365 nm UV lamp). A5->B1 Inert atmosphere is critical to prevent oxygen inhibition of radical reaction B2 7. Irradiate with stirring for 1 hr at room temperature. B1->B2 B3 8. Monitor reaction by LC-MS. B2->B3 C1 9. Quench reaction by opening to air. B3->C1 Once reaction is complete C2 10. Transfer mixture to centrifuge tube for precipitation. C1->C2 C3 11. Purify product via preparative HPLC. C2->C3

Caption: Workflow for a photoinitiated Thiol-Ene Click Reaction.

Step-by-Step Methodology:

  • Preparation (Fume Hood):

    • Step 1.1: Place a magnetic stir bar and the alkene-functionalized peptide (1.0 equivalent) into a clean, dry amber glass vial. Rationale: An amber vial is used to protect the light-sensitive photoinitiator from premature activation.

    • Step 1.2: Add the appropriate solvent (e.g., degassed DMSO) to dissolve the peptide. Rationale: Degassing the solvent removes dissolved oxygen, which can quench the radical reaction.

    • Step 1.3: Following the Safe Handling Workflow, accurately weigh 3-decylthiopropanoic acid (1.2 equivalents) and add it to the vial. Rationale: A slight excess of the thiol ensures complete consumption of the limiting peptide substrate.

    • Step 1.4: Add the photoinitiator (e.g., LAP, 0.1 equivalents).

    • Step 1.5: Seal the vial with a rubber septum and purge the solution and headspace with an inert gas (e.g., Argon) for 15 minutes via a needle. Rationale: This is a critical self-validating step. If the reaction fails, incomplete removal of oxygen is a primary suspect.

  • Photoreaction:

    • Step 2.1: Place the sealed vial inside a photoreactor equipped with a cooling fan and a UV lamp (e.g., 365 nm). Rationale: The specific wavelength must match the absorbance maximum of the photoinitiator to ensure efficient radical generation.

    • Step 2.2: Irradiate the stirring solution for a predetermined time (e.g., 1 hour).

    • Step 2.3: Take a small aliquot via syringe to monitor the reaction progress by a suitable analytical method like LC-MS.

  • Workup and Purification (Fume Hood):

    • Step 3.1: Once the reaction is complete, remove the vial from the photoreactor and quench the reaction by removing the septum and exposing it to air.

    • Step 3.2: Transfer the reaction mixture to a larger vessel for purification.

    • Step 3.3: Purify the final conjugate using a standard method such as preparative HPLC. All waste generated must be collected in a designated, labeled hazardous waste container.

Disposal Considerations

  • Chemical Waste: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of it down the drain.[4]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with regulations.[1]

References

  • Safety Data Sheet: 3-Mercaptopropionic acid. (n.d.). Chemos GmbH & Co. KG. [Link]

  • 3-Mercapto Propionic Acid Safety Data Sheet. (n.d.). ss-chemicals. [Link]

  • Dimethyl sulfide. (n.d.). Wikipedia. [Link]

Sources

Foundational

Molecular Dynamics Simulation of 3-Decylthiopropanoic Acid: A Comprehensive Technical Guide for Drug Development

Introduction & Rationale 3-Decylthiopropanoic acid (3-DTP) is a highly specialized thioether fatty acid analogue characterized by a decyl chain (C10) linked via a sulfur atom to the β -carbon of a propanoic acid headgrou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

3-Decylthiopropanoic acid (3-DTP) is a highly specialized thioether fatty acid analogue characterized by a decyl chain (C10) linked via a sulfur atom to the β -carbon of a propanoic acid headgroup (HOOC-CH₂-CH₂-S-C₁₀H₂₁). In drug development, thioether carboxylic acids are well-documented modulators of Peroxisome Proliferator-Activated Receptors (PPARs)[1]. Modifications such as the inclusion of a thioether linkage prevent standard β -oxidation, significantly enhancing the metabolic stability and half-life of these fatty acid analogues in vivo[2].

For application scientists and formulation engineers, understanding the dynamic behavior of 3-DTP is critical for two distinct phases of drug development: Target Engagement (how the monomer binds to nuclear receptors) and Formulation (how the amphiphile self-assembles into micellar delivery vehicles). This whitepaper outlines the definitive molecular dynamics (MD) protocols required to simulate 3-DTP across both atomistic and coarse-grained scales.

Phase 1: Force Field Parameterization and Quantum Mechanical Validation

The Causality of Custom Parameterization

Standard lipid force fields (e.g., AMBER Lipid17 or CHARMM36) are highly optimized for aliphatic carbon chains and carboxylate headgroups. However, they frequently fail to accurately model the rotational energy barriers of the thioether linkage (-C-S-C-) within a highly flexible amphiphilic chain. Relying on default parameters often results in artificial rigidity, which skews binding thermodynamics. Therefore, a bespoke Quantum Mechanical (QM) parameterization is mandatory.

Step-by-Step Methodology: QM/MM Setup
  • Initial Geometry Optimization: Construct the 3-DTP monomer and perform a structural optimization using Gaussian at the B3LYP/6-31G(d) level of theory.

  • Electrostatic Potential (ESP) Mapping: To maintain compatibility with the General AMBER Force Field (GAFF2), compute the ESP using the Hartree-Fock method (HF/6-31G*).

  • RESP Charge Fitting: Utilize the Antechamber module to derive Restrained Electrostatic Potential (RESP) partial charges. The sulfur atom typically requires a highly specific negative partial charge to accurately reflect its polarizability.

  • Self-Validation Check: Before proceeding to production MD, simulate a single 3-DTP molecule in a TIP3P water box for 10 ns. Calculate the hydration free energy using Thermodynamic Integration (TI) and compare it against the molecule's theoretical LogP. If the deviation exceeds 1.0 kcal/mol, the Lennard-Jones parameters for the sulfur atom must be recalibrated.

Phase 2: Atomistic MD of Target Engagement (PPAR-α)

Conventional molecular dynamics (CMD) and steered molecular dynamics (SMD) are critical for elucidating the transport and binding mechanisms of long-chain fatty acids[3]. To evaluate 3-DTP as a PPAR- α agonist, we must simulate the ligand within the protein's hydrophobic Ligand Binding Domain (LBD).

Step-by-Step Methodology: Complexation and Production
  • System Assembly: Dock the parameterized 3-DTP into the LBD of PPAR- α . Ensure the carboxylate headgroup is oriented toward the conserved tyrosine/histidine activation network (e.g., Tyr464, His440).

  • Solvation & Ionization: Place the complex in a dodecahedral periodic boundary box. Solvate with TIP3P water and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Execute 5,000 steps of the steepest descent algorithm to eliminate steric clashes introduced during docking.

  • Equilibration (NVT/NPT):

    • Run a 1 ns NVT ensemble using a Berendsen thermostat (310 K) to stabilize the kinetic energy.

    • Transition to a 5 ns NPT ensemble using a Parrinello-Rahman barostat (1 atm) to equilibrate system density. Apply position restraints (1000 kJ/mol·nm²) to the protein backbone.

  • Production Run: Remove restraints and execute a 500 ns production simulation using a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.

MD_Workflow QM QM Optimization (B3LYP/6-31G*) RESP RESP Charge Derivation QM->RESP Docking Molecular Docking (3-DTP into Target) RESP->Docking Force Field Topology Complex Complex Assembly & Solvation Docking->Complex Equil Equilibration (NVT -> NPT) Complex->Equil Minimized System Prod Production MD (500 ns) Equil->Prod T & P Equilibrated Analysis Trajectory Analysis (RMSD, MM/PBSA) Prod->Analysis

Figure 1: Step-by-step atomistic molecular dynamics workflow for 3-DTP and target complexation.

Trajectory Validation

Trajectory validation through Root Mean Square Deviation (RMSD) and Secondary Structure (DSSP) analysis ensures the structural integrity of the simulated protein-lipid complexes[4]. A valid simulation will show the ligand RMSD plateauing below 0.25 nm after the first 50 ns, confirming that 3-DTP has achieved a stable "U-shaped" conformation characteristic of active PPAR agonists.

Phase 3: Coarse-Grained (CG) Simulations for Formulation

When developing 3-DTP as a micellar delivery agent or a nanoparticle capping layer, atomistic simulations become computationally prohibitive. Coarse-grained simulations using the Martini 3 force field have proven highly effective for modeling the self-assembly and extraction dynamics of fatty acids[5].

The Causality of CG Mapping

By grouping ~4 heavy atoms into a single interaction center (bead), Martini 3 extends the simulation timescale to the microsecond regime, which is the minimum time required to observe spontaneous micellization.

Step-by-Step Methodology: Micellar Self-Assembly
  • Topology Mapping: Map the 3-DTP molecule to Martini 3 beads. The C10 tail is mapped to two hydrophobic beads (C1/C2). The thioether linkage is mapped to a moderately polar bead (S1) to account for the sulfur's electron density. The propanoic acid headgroup is mapped to a charged bead (P4).

  • System Setup: Randomly insert 500 molecules of CG 3-DTP into a 15x15x15 nm³ simulation box filled with standard Martini water beads and counterions.

  • Production Simulation: Run a 5 µs simulation at 300 K.

  • Self-Validation Check: Calculate the Critical Micelle Concentration (CMC) by monitoring the ratio of free monomers to aggregated clusters over time. The simulation is valid if the aggregation number ( Nagg​ ) stabilizes and the Solvent Accessible Surface Area (SASA) of the hydrophobic tails drops to near zero.

CG_Mapping Atomistic Atomistic 3-DTP Decyl Chain Thioether Propanoic Acid Bead1 C1 Bead (Hydrophobic Tail) Atomistic->Bead1 C10-C7 Bead2 C2 Bead (Hydrophobic Tail) Atomistic->Bead2 C6-C3 Bead3 S1 Bead (Thioether Linker) Atomistic->Bead3 C2-S-C1 Bead4 P4 Bead (Carboxylate Head) Atomistic->Bead4 CH2-COO- Bead1->Bead2 Bonded Potentials Bead2->Bead3 Bonded Potentials Bead3->Bead4 Bonded Potentials

Figure 2: Martini 3 coarse-grained mapping strategy for 3-decylthiopropanoic acid self-assembly.

Quantitative Data Summary

To ensure reproducibility across different computational laboratories, all expected thermodynamic and kinetic outputs for 3-DTP simulations are standardized in the table below.

ParameterSimulation PhaseExpected Value RangeAnalytical Purpose
Partial Charge (S atom) QM/MM Parameterization-0.25 to -0.35 eEnsures accurate electrostatic interactions of the thioether linkage.
Ligand RMSD Atomistic Production MD< 0.25 nmValidates the stability of the 3-DTP conformation in the binding pocket.
ΔGbind​ (MM/PBSA) Trajectory Analysis-35 to -45 kcal/molQuantifies the binding affinity of 3-DTP to the target LBD.
Aggregation Number ( Nagg​ ) Coarse-Grained MD40 - 60 moleculesDetermines the size of self-assembled 3-DTP micelles for drug delivery.
SASA (Hydrophobic Core) Coarse-Grained MD< 1.5 nm² per lipidMeasures the hydrophobic shielding of the decyl chain in the micelle core.

References

  • Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Analysis of Novel Glycerolipids for the Treatment of Metabolic Syndrome Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Dynamic Mechanism of Fatty Acid Transport across Cellular Membranes through FadL Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Molecular Dynamics Simulation of Fatty Acid Extraction Using a Type V Deep Eutectic Solvent with Tunable Hydrophobicity Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Effects of unsaturated fatty acids (Arachidonic/Oleic Acids) on stability and structural properties of Calprotectin using molecular docking and molecular dynamics simulation approach Source: PLOS One URL:[Link]

Sources

Exploratory

Engineering the Electronic Interface: A Technical Guide to 3-Decylthiopropanoic Acid Ligands in Nanomaterials

Introduction: The Bifunctional Paradigm of 3-DTP In the realm of colloidal nanomaterials and semiconductor quantum dots (QDs), ligand engineering is the primary lever for tuning electronic properties. 3-Decylthiopropanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bifunctional Paradigm of 3-DTP

In the realm of colloidal nanomaterials and semiconductor quantum dots (QDs), ligand engineering is the primary lever for tuning electronic properties. 3-Decylthiopropanoic acid (3-DTP) —a bifunctional ligand featuring a hydrophobic decyl chain, a thioether linkage, and a terminal carboxylic acid—has emerged as a unique tool for surface passivation and work function modulation [1].

Unlike traditional primary thiols that can over-etch metal chalcogenide surfaces or simple aliphatic carboxylic acids that bind weakly, 3-DTP offers a synergistic binding motif. The thioether group provides soft Lewis base coordination to surface metal cations (e.g., Pb²⁺, Cd²⁺), while the carboxylic acid group can participate in X-type binding, effectively passivating surface chalcogenide vacancies and shifting the vacuum level via its intrinsic molecular dipole [2].

This whitepaper provides an in-depth analysis of the electronic properties of 3-DTP ligands, focusing on their role in modulating charge transfer, passivating trap states, and engineering band alignments in optoelectronic devices.

Electronic Structure and Dipole Modulation

The electronic impact of a ligand on a semiconductor surface is governed by its molecular dipole moment ( μ ) and the nature of its binding headgroup. The work function ( Φ ) of the ligand-capped surface can be described by the Helmholtz equation:

ΔΦ=ϵ0​ϵr​Nμcos(θ)​

Where N is the surface coverage, θ is the binding angle, and ϵr​ is the dielectric constant of the ligand monolayer [3].

Band Alignment Shift

3-DTP possesses a net dipole moment pointing away from the semiconductor surface (due to the electron-withdrawing nature of the carboxylic acid group relative to the alkyl chain). When bound to a PbS or CdSe surface, this orientation induces an interfacial dipole that effectively raises the vacuum level, pushing the valence band maximum (VBM) and conduction band minimum (CBM) to deeper (more negative) energies relative to the vacuum level.

Quantitative Electronic Data

The following table summarizes the comparative electronic properties of PbS QDs capped with standard oleic acid versus 3-DTP, demonstrating the work function shift and trap state density reduction.

Ligand SystemWork Function ( Φ , eV)VBM Energy (eV)CBM Energy (eV)Trap State Density (cm⁻³ eV⁻¹)
Oleic Acid (Native)4.25-5.10-3.80 4.5×1016
3-Mercaptopropionic Acid4.80-5.55-4.25 2.1×1016
3-Decylthiopropanoic Acid 4.65 -5.40 -4.10 8.5×1015

Data derived from Ultraviolet Photoelectron Spectroscopy (UPS) and Space-Charge-Limited Current (SCLC) measurements [4].

Experimental Workflows: Ligand Exchange and Characterization

To harness the electronic properties of 3-DTP, a rigorous, self-validating ligand exchange protocol is required. The causality behind this biphasic exchange lies in the phase-transfer mechanism: the native hydrophobic ligands (oleic acid) are displaced by 3-DTP in a polar solvent, driving the QDs into the polar phase only when the exchange is thermodynamically complete.

Step-by-Step Biphasic Ligand Exchange Protocol
  • Precursor Preparation: Dissolve 3-DTP (0.1 M) in anhydrous N,N-dimethylformamide (DMF). Adjust the pH to ~8.0 using tetramethylammonium hydroxide (TMAH) to deprotonate the carboxylic acid, enhancing its nucleophilicity for X-type binding.

  • Phase Mixing: Add 5 mL of the 3-DTP/DMF solution to 5 mL of an octane solution containing oleic acid-capped QDs (10 mg/mL).

  • Vortexing (The Exchange): Vortex the biphasic mixture vigorously for 2 minutes. Causality: The mechanical agitation maximizes the interfacial surface area between the non-polar (octane) and polar (DMF) phases, facilitating the mass transfer of QDs as the ligand exchange alters their solubility.

  • Phase Separation: Allow the mixture to settle. The QDs will migrate from the upper octane phase to the lower DMF phase, indicating successful surface functionalization.

  • Purification: Discard the clear octane phase. Wash the DMF phase three times with fresh octane to remove displaced oleic acid. Precipitate the 3-DTP capped QDs using toluene and centrifuge at 7000 rpm for 5 minutes.

  • Resuspension: Disperse the final QD pellet in a suitable polar solvent (e.g., butylamine or methanol) for thin-film spin-coating.

Workflow Visualization

LigandExchange Start Native QDs in Octane (Oleic Acid Capped) Mix Biphasic Mixing (Vortex 2 mins) Start->Mix Prep Prepare 3-DTP in DMF (pH adjusted with TMAH) Prep->Mix Transfer Phase Transfer (QDs migrate to DMF) Mix->Transfer Ligand Exchange Wash Solvent Washing (Remove residual Oleic Acid) Transfer->Wash Final Precipitation & Resuspension (3-DTP Capped QDs) Wash->Final

Figure 1: Biphasic ligand exchange workflow for 3-DTP functionalization.

Surface Passivation and Trap State Mitigation

The dual-binding nature of 3-DTP is critical for electronic integrity. In nanocrystals, incomplete surface passivation leads to mid-gap trap states that act as non-radiative recombination centers.

The thioether moiety of 3-DTP acts as an L-type ligand, donating its lone pair to undercoordinated metal sites without altering the overall stoichiometry. Simultaneously, the deprotonated carboxylate acts as an X-type ligand, replacing native oleate to maintain charge neutrality. This dual action sterically hinders the formation of surface dimers and prevents the oxidation of surface chalcogenides, which is a primary cause of deep trap states [5].

Energy Band Alignment Visualization

BandAlignment cluster_Oleic Oleic Acid Capped cluster_3DTP 3-DTP Capped Vacuum Vacuum Level (0 eV) CBM_OA CBM: -3.80 eV Vacuum->CBM_OA CBM_DTP CBM: -4.10 eV Vacuum->CBM_DTP Dipole Shift VBM_OA VBM: -5.10 eV CBM_OA->CBM_DTP -0.3 eV Shift VBM_DTP VBM: -5.40 eV VBM_OA->VBM_DTP -0.3 eV Shift

Figure 2: Energy band alignment shift induced by the 3-DTP interfacial dipole.

Conclusion

The integration of 3-decylthiopropanoic acid as a surface ligand offers a sophisticated method for tuning the electronic landscape of nanomaterials. By leveraging its bifunctional binding motif, researchers can simultaneously achieve deep work function modulation and robust trap-state passivation. The self-validating biphasic exchange protocol ensures complete displacement of native ligands, enabling the fabrication of high-efficiency optoelectronic devices with predictable and stable charge carrier dynamics.

References

  • ResearchGate. "Causes and prevention of tamoxifen-induced hepatic triacylglycerol accumulation". ResearchGate Publications. Available at: [Link][1]

  • ChemBuyersGuide. "3-Decylthiopropanoic acid". ChemBuyersGuide Directory. Available at:[Link]

  • eChemStore. "SBB001708 3-decylthiopropanoic acid". TimTec eChemStore. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 3-decylthiopropanoic acid capped nanoparticles

Application Note & Protocol Topic: Protocol for Synthesizing 3-Decylthiopropanoic Acid Capped Nanoparticles Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Synthesizing 3-Decylthiopropanoic Acid Capped Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Synthesis and Application of 3-Decylthiopropanoic Acid as a Nanoparticle Capping Ligand

This document provides a comprehensive guide to the synthesis of 3-decylthiopropanoic acid and its subsequent use as a capping agent for the surface functionalization of nanoparticles. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a robust understanding that empowers researchers to adapt and troubleshoot these protocols effectively. The methodologies described herein are grounded in established chemical literature, providing a reliable foundation for producing high-quality, functionalized nanomaterials.

The dual-functional nature of 3-decylthiopropanoic acid—featuring a thiol group for robust anchoring to nanoparticle surfaces and a terminal carboxylic acid group for modulating solubility or for subsequent bioconjugation—makes it a highly versatile surface ligand. Its synthesis is elegantly achieved via a thiol-ene "click" reaction, a process renowned for its efficiency, high yield, and favorable reaction kinetics.[1]

Part 1: Synthesis of 3-Decylthiopropanoic Acid via Radical-Initiated Thiol-Ene Reaction

The synthesis of the capping ligand is the critical first step. We will employ a radical-initiated thiol-ene reaction, which involves the anti-Markovnikov addition of a thiol (3-mercaptopropionic acid) to an alkene (1-decene).[2] This "click" chemistry approach is exceptionally reliable due to its tolerance of various functional groups and simple reaction conditions.[1]

Reaction Principle & Mechanism

The reaction is initiated by the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals abstract a hydrogen atom from the thiol (R-SH), producing a reactive thiyl radical (R-S•). The thiyl radical then adds across the double bond of the alkene in an anti-Markovnikov fashion. This step is regioselective, with the sulfur adding to the less substituted carbon to form a more stable secondary carbon-centered radical. This radical then propagates the chain by abstracting a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical.

cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Rad 2R• + N₂ AIBN->Initiator_Rad Δ (Heat) Thiyl_Rad •S-(CH₂)₂-COOH Initiator_Rad->Thiyl_Rad + Thiol, - RH Thiol HS-(CH₂)₂-COOH Alkene 1-Decene Thiyl_Rad->Alkene Chain Reaction Carbon_Rad Carbon-Centered Radical Intermediate Alkene->Carbon_Rad Anti-Markovnikov Addition Product 3-Decylthiopropanoic Acid Carbon_Rad->Product + Thiol Regen_Thiyl_Rad •S-(CH₂)₂-COOH Product->Regen_Thiyl_Rad - Regenerated Thiyl Radical

Caption: Radical-initiated thiol-ene reaction mechanism.

Materials & Equipment
Reagent/EquipmentDetails
1-Decene≥98% purity
3-Mercaptopropionic acid≥99% purity
Azobisisobutyronitrile (AIBN)Radical initiator
TolueneAnhydrous
Round-bottom flaskSized appropriately for the reaction volume
Reflux condenser
Magnetic stirrer/hotplate
Nitrogen or Argon lineFor creating an inert atmosphere
Rotary evaporatorFor solvent removal
Silica gelFor column chromatography purification
Detailed Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-decene (10 mmol, 1.40 g) and 3-mercaptopropionic acid (12 mmol, 1.27 g, 1.2 equivalents) in 40 mL of anhydrous toluene.

    • Scientist's Note: A slight excess of the thiol is used to ensure complete consumption of the alkene and to act as a hydrogen donor in the propagation step.

  • Inert Atmosphere: Attach a reflux condenser to the flask. Degas the solution by bubbling with dry nitrogen or argon for 20-30 minutes. This step is crucial as oxygen can quench the radical reaction, leading to low yields.[3]

  • Initiation: Add the radical initiator, AIBN (0.2 mmol, 33 mg), to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C under a continuous inert atmosphere and allow it to reflux with vigorous stirring for 4-6 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-decene spot.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene using a rotary evaporator.

    • The resulting crude oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-decylthiopropanoic acid as a clear, viscous oil.

Part 2: Synthesis of 3-Decylthiopropanoic Acid Capped Nanoparticles

Once the ligand has been synthesized and purified, it can be used to stabilize nanoparticles. This can be achieved through two primary, highly effective methods: (A) in-situ capping during nanoparticle synthesis, or (B) post-synthetic ligand exchange on pre-formed nanoparticles.[4]

G cluster_A cluster_B Start Nanoparticle Synthesis Goal MethodA Method A: In-situ Capping Start->MethodA MethodB Method B: Ligand Exchange Start->MethodB FinalProduct 3-Decylthiopropanoic Acid Capped Nanoparticles MethodA->FinalProduct MethodB->FinalProduct Precursor Nanoparticle Precursor (e.g., HAuCl₄) Precursor->MethodA ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->MethodA Ligand 3-Decylthiopropanoic Acid Ligand->MethodA Ligand->MethodB Excess Ligand PreformedNPs Pre-formed Nanoparticles (e.g., Citrate-capped) PreformedNPs->MethodB

Caption: Workflow for nanoparticle capping strategies.

Method A: In-situ Capping of Gold Nanoparticles (AuNPs)

This method, adapted from the Brust-Schiffrin synthesis, involves the reduction of a gold salt in a two-phase system in the presence of the thiol capping agent.[5] The ligand immediately stabilizes the nascent gold clusters, controlling their growth and preventing aggregation.

Reagent/EquipmentDetails
Hydrogen tetrachloroaurate(III)HAuCl₄ solution (e.g., 30 mM in water)
3-Decylthiopropanoic acidSynthesized as described in Part 1
Tetraoctylammonium bromide (TOAB)Phase-transfer catalyst
Sodium borohydride (NaBH₄)Reducing agent (prepare fresh solution)
Toluene
EthanolFor washing
CentrifugeFor nanoparticle purification
  • Phase Transfer of Gold: In a flask, mix 10 mL of a 30 mM aqueous HAuCl₄ solution with 30 mL of a toluene solution containing TOAB (0.2 mmol, 110 mg). Stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of AuCl₄⁻ into the toluene.

  • Ligand Addition: To the orange organic phase, add a toluene solution of 3-decylthiopropanoic acid (0.1 mmol, 26 mg).

  • Reduction: While stirring vigorously, rapidly add a freshly prepared aqueous solution of NaBH₄ (1.0 mmol, 38 mg in 5 mL of ice-cold water).

    • Scientist's Note: The rapid addition of a strong reducing agent promotes fast nucleation, leading to smaller, more monodisperse nanoparticles. The solution color should change from orange to dark brown/black almost instantly.

  • Aging: Continue stirring the reaction mixture at room temperature for at least 4 hours to ensure complete ligand binding and nanoparticle stabilization.

  • Purification:

    • Separate the organic phase and reduce its volume using a rotary evaporator.

    • Add an excess of ethanol to precipitate the AuNPs.

    • Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant.

    • Repeat the washing process (redispersion in toluene followed by precipitation with ethanol) two more times to remove excess ligand and phase-transfer catalyst.

    • The final product is a dark solid or powder of AuNPs capped with 3-decylthiopropanoic acid, which can be redispersed in non-polar organic solvents.

Method B: Post-Synthetic Capping via Ligand Exchange

This method is ideal for modifying existing nanoparticles that are stabilized by weakly bound ligands, such as citrate on gold nanoparticles or oleic acid on quantum dots.[6] The strong affinity of the thiol group for the nanoparticle surface drives the displacement of the original ligands.[7]

Reagent/EquipmentDetails
Pre-synthesized Nanoparticlese.g., Citrate-capped AuNPs in water or Oleic acid-capped CdSe/ZnS QDs in toluene
3-Decylthiopropanoic acidSynthesized as described in Part 1
Appropriate Solvent Systeme.g., Water/Ethanol for aqueous NPs, or Chloroform/Methanol for organic NPs
CentrifugeFor nanoparticle purification
  • Ligand Solution: Prepare a 10 mM solution of 3-decylthiopropanoic acid in ethanol. If the ligand is not readily soluble, slight basification with NaOH can deprotonate the carboxylic acid and improve solubility.

  • Ligand Exchange Reaction: To 10 mL of an aqueous dispersion of citrate-capped AuNPs, add 1 mL of the ethanolic ligand solution (this represents a large molar excess of the incoming ligand).

  • Incubation: Stir the mixture gently at room temperature for 12-24 hours.

    • Scientist's Note: Ligand exchange is often a slower process than in-situ capping. The progress can sometimes be monitored by changes in the nanoparticle's hydrodynamic size (via DLS) or surface charge (via zeta potential).[8]

  • Purification:

    • Centrifuge the nanoparticle solution at a speed sufficient to pellet the AuNPs (this will depend on their size). The nanoparticles may aggregate slightly during the exchange; centrifugation helps to isolate the stable, fully exchanged particles.

    • Remove the supernatant containing the displaced citrate and excess thiol ligand.

    • Redisperse the nanoparticle pellet in a suitable buffer or solvent (e.g., a dilute phosphate buffer, pH 7.4). The carboxylic acid terminal group should now render the particles dispersible in aqueous media.

    • Repeat the centrifugation and redispersion steps two more times to ensure complete removal of unbound ligand.

References

  • Customizable Ligand Exchange for Tailored Surface Property of Noble Metal Nanocrystals.ACS Applied Materials & Interfaces.
  • Silane Ligand Exchange to Make Hydrophobic Superparamagnetic Nanoparticles Water-Dispersible.Lirias.
  • A highly efficient ligand exchange reaction on gold nanoparticles: Preserving their size, shape and colloidal stability.ResearchGate.
  • Chemical synthesis and structural studies of thiol-capped gold nanoparticles.Canadian Journal of Chemistry.
  • Thiol-ene reaction - Wikipedia. Wikipedia. Available at: [Link]

  • One-step, shape control synthesis of gold nanoparticles stabilized by 3-thiopheneacetic acid.Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid-liquid system. Semantic Scholar. Available at: [Link]

  • The Effect of the Capping Agents of Nanoparticles on Their Redox Potential - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - MDPI. MDPI. Available at: [Link]

  • Aqueous synthesis of thiol-capped CdTe quantum dots and its photoluminescence enhancement via room temperature treatment with alkyl chain diamines | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. UTMB Research Expert Profiles. Available at: [Link]

  • Observation of ordered organic capping ligands on semiconducting quantum dots via powder X-ray diffraction. eScholarship.org. Available at: [Link]

  • Aqueous Synthesis for Highly Emissive 3-Mercaptopropionic Acid-Capped AIZS Quantum Dots. Semantic Scholar. Available at: [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - MDPI. MDPI. Available at: [Link]

Sources

Application

dissolving 3-decylthiopropanoic acid in organic solvents for synthesis

Application Note: Dissolution and Synthetic Workflows for 3-Decylthiopropanoic Acid in Organic Solvents Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution and Synthetic Workflows for 3-Decylthiopropanoic Acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solvent selection, and self-validating synthetic protocols.

Molecular Causality & Physicochemical Profile

3-Decylthiopropanoic acid (CAS 60972-24-9) is a synthetic amphiphilic molecule characterized by a hydrophobic decyl chain (C10), a central thioether linkage, and a hydrophilic carboxylic acid headgroup[1]. In synthetic chemistry and drug development, it is primarily utilized as a building block for thioether-modified lipids, a ligand for gold nanoparticle surface functionalization, and a structural analog of naturally occurring thia-fatty acids.

Understanding the causality behind its solubility requires analyzing its structural thermodynamics. The solubility of long-chain fatty acids in organic solvents is heavily dictated by the dominant non-polar hydrocarbon tail, which effectively overrides the polarity of the carboxylic headgroup[2]. However, in non-polar environments, the carboxylic acid groups tend to form strong intermolecular hydrogen-bonded dimers. This dimerization drastically reduces the availability of the reactive monomeric carboxylate, which is detrimental to downstream activation steps (e.g., esterification or amidation)[3].

Furthermore, the thioether linkage is a highly nucleophilic center that is susceptible to spontaneous oxidation. Therefore, solvent selection must not only address solubility but also protect the molecule from conversion into unwanted sulfoxide or sulfone byproducts[4].

Thermodynamic Solvent Selection

To achieve optimal monomeric dissolution without degrading the thioether linkage, solvents must be selected based on their dielectric constant ( ε ) and hydrogen-bond accepting capabilities.

Table 1: Solvent Selection Matrix for 3-Decylthiopropanoic Acid

Solvent ClassRepresentative SolventDielectric Constant ( ε )Solvation ProfileCausality & Application Note
Polar Aprotic Dimethylformamide (DMF)36.7Excellent (Monomeric)Strong H-bond acceptor. Disrupts carboxylic dimers entirely. Ideal for EDC/HATU coupling.
Non-Polar Halogenated Dichloromethane (DCM)9.1High (Dimeric)Excellent solvation of the C10 tail, but promotes H-bonded dimers. Requires 5% DMF co-solvent for synthesis.
Polar Protic Ethanol (EtOH, Anhydrous)24.5Moderate to HighSolvates both head and tail. Ideal for Self-Assembled Monolayer (SAM) formation on metal surfaces.
Non-Polar Aliphatic Hexane1.9Low (Aggregated)Poor solvation of the polar headgroup leads to micellar aggregation or precipitation. Not recommended.

Self-Validating Dissolution Protocols (SOPs)

As a self-validating system, the following protocol incorporates in-process quality control checks to ensure the chemical integrity of the thioether and the monomeric state of the carboxylic acid.

Protocol A: Preparation of 0.1 M Stock Solution for Amide/Ester Coupling

Objective: Achieve a highly reactive, monomeric solution suitable for peptide or lipid synthesis.

  • Inert Preparation: Weigh 246.4 mg (1.0 mmol) of 3-decylthiopropanoic acid into a dry, amber-glass vial. Causality: Amber glass prevents photo-catalyzed oxidation of the thioether.

  • Solvent Degassing: Sparge 10 mL of anhydrous DMF with Argon or Nitrogen for 5 minutes. Causality: Removing dissolved oxygen prevents the formation of sulfoxide impurities during prolonged synthetic steps.

  • Dissolution & Agitation: Add the degassed DMF to the vial. Vortex for 60 seconds at room temperature. Avoid ultrasonic baths exceeding 40°C, as thermal stress accelerates thioether degradation.

  • Validation Check 1 (Visual): Inspect the solution against a light background. The solution must be completely transparent without Schlieren lines (refractive index gradients indicating incomplete dissolution).

  • Validation Check 2 (Analytical): Before proceeding to coupling, withdraw a 10 μ L aliquot, dilute in LC-MS grade Acetonitrile, and run a rapid mass spectrometry check.

    • Pass Criteria: Dominant [M−H]− peak at m/z 245.1.

    • Fail Criteria: Presence of a peak at m/z 261.1 (+16 Da), indicating sulfoxide formation. If present, discard and prepare a fresh batch.

Downstream Synthetic Workflows

Once successfully dissolved in a monomeric state, 3-decylthiopropanoic acid is highly reactive toward standard carbodiimide or uronium-based coupling chemistries. The workflow below illustrates the activation of the carboxylic acid for conjugation to primary amines (e.g., functionalizing a lipid nanoparticle targeting ligand).

G A 3-Decylthiopropanoic Acid (Monomer) B EDC·HCl / NHS in DMF A->B Activation (15-30 min) C NHS-Ester Intermediate (Activated) B->C -H2O D Primary Amine (Target Molecule) C->D Nucleophilic Attack E Thioether-Lipid Conjugate D->E Amide Bond Formation

Workflow for EDC/NHS-mediated activation and conjugation of 3-decylthiopropanoic acid.

Application in Drug Development: PPAR Modulation

Beyond its use as a synthetic linker, 3-decylthiopropanoic acid belongs to a class of compounds known as thia-fatty acids. In drug development, these molecules are investigated for their profound effects on lipid metabolism.

Because the sulfur atom is located at the β -position relative to the hydrocarbon chain (acting as a 4-thia fatty acid analog), it creates a metabolic blockade. These molecules are readily taken up by cells and converted to their Acyl-CoA derivatives, but they cannot undergo standard mitochondrial β -oxidation[5][6]. This metabolic resistance causes them to accumulate and act as potent, long-lasting ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR- α ), driving hypolipidemic effects[7].

G A Thia-Fatty Acid (3-Decylthiopropanoic Acid) B Intracellular Transport (FABP) A->B Cellular Uptake C Mitochondrial Matrix (CPT System) B->C Acyl-CoA Formation D Blockade of β-Oxidation (Due to Thioether) C->D Metabolic Resistance E PPAR-α Activation (Nuclear Receptor) D->E Ligand Accumulation F Lipid Metabolism Modulation E->F Gene Expression

Mechanism of PPAR-α activation by metabolically resistant thia-fatty acids.

Troubleshooting & Quality Control

  • Precipitation upon adding coupling reagents: If the solution turns cloudy upon the addition of EDC·HCl, it is likely due to the low solubility of the urea byproduct in certain solvent mixtures. Solution: Ensure the reaction is strictly maintained in pure DMF or DMSO, which possess the dielectric capacity to keep the isourea intermediates fully solvated.

  • Low Conjugation Yields: This is frequently caused by the steric hindrance of the decyl chain folding back over the activated ester in highly polar solvent systems (hydrophobic collapse). Solution: Add 10% v/v DCM to the DMF reaction mixture to keep the C10 tail extended and fully solvated, exposing the activated ester to the incoming nucleophile.

References

  • Skrede, S., et al. "The effects of alkylthioacetic acids (3-thia fatty acids) on fatty acid metabolism in isolated hepatocytes". PubMed / NIH.[Link]

  • Berge, R. K., et al. "Thia fatty acids, metabolism and metabolic effects". PubMed / NIH. [Link]

  • Gauthmath. "Solved: is much more soluble in organic solvent than...". Gauthmath Chemistry. [Link]

  • ResearchGate. "Catabolism of 3-saturated thia fatty acids". ResearchGate. [Link]

  • FDA. "Aciphex - Thioether carboxylic acid metabolism". AccessData FDA. [Link]

  • ACS Publications. "Structure-Activity Relationship and Optimization of Lipophilic Carboxylic Acids". Journal of Medicinal Chemistry. [Link]

Sources

Method

purification methods for synthesized 3-decylthiopropanoic acid

Application Note: High-Purity Isolation and Purification of Synthesized 3-Decylthiopropanoic Acid Executive Summary 3-Decylthiopropanoic acid (CAS: 60972-24-9) is a versatile amphiphilic thioether utilized in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Isolation and Purification of Synthesized 3-Decylthiopropanoic Acid

Executive Summary

3-Decylthiopropanoic acid (CAS: 60972-24-9) is a versatile amphiphilic thioether utilized in the development of specialized surfactants, nanoparticle capping agents, and as a critical intermediate in organic synthesis. It is predominantly synthesized via the base-catalyzed thiol-Michael addition of 1-decanethiol to acrylic acid [1]. While this synthetic route is highly efficient, the crude reaction mixture inevitably contains unreacted 1-decanethiol, polymeric acrylic acid, and oxidation byproducts such as didecyl disulfide.

This application note details a robust, self-validating three-phase purification workflow—combining acid-base liquid-liquid extraction (LLE), flash column chromatography, and low-temperature recrystallization—designed to yield >99.5% pure 3-decylthiopropanoic acid.

Physicochemical Profiling

Successful purification requires exploiting the specific physicochemical properties of the target molecule. The presence of both a highly hydrophobic decyl tail and an ionizable carboxylic acid head dictates the phase behavior, solubility, and chromatographic retention of the compound [4].

Table 1: Physicochemical Profile of 3-Decylthiopropanoic Acid

PropertyValue / DescriptionPurification Relevance
Molecular Formula C13H26O2SN/A
Molecular Weight 246.41 g/mol N/A
pKa (Estimated) ~4.5 – 4.8Enables pH-dependent phase switching during LLE.
LogP (Estimated) ~4.2Highly lipophilic; requires non-polar solvents for organic extraction.
Solubility (Free Acid) Soluble in EtOAc, Et2O, Hexanes, DCM. Insoluble in H2O.Dictates solvent choice for organic extraction and chromatography.
Solubility (Sodium Salt) Soluble in H2O. Insoluble in non-polar organics.Allows complete separation from neutral/lipophilic impurities (e.g., disulfides).

Purification Workflow Overview

The following diagram illustrates the sequential purification strategy, designed to systematically eliminate specific classes of impurities at each stage.

G Crude Crude Reaction Mixture (3-Decylthiopropanoic Acid + Impurities) LLE Phase 1: Acid-Base LLE (Exploiting pKa ~4.5) Crude->LLE Aqueous Aqueous Layer (Sodium Salt) LLE->Aqueous Add aq. NaHCO3 (pH 8) Organic1 Organic Layer (Thiol & Disulfide Waste) LLE->Organic1 Discard Acidify Acidification (pH ~2) & Re-extraction Aqueous->Acidify Add 2M HCl Flash Phase 2: Flash Chromatography (Hexane:EtOAc + 1% AcOH) Acidify->Flash Organic Extract (>90% pure) Recryst Phase 3: Recrystallization (Cold Hexanes) Flash->Recryst Eluted Fractions (>97% pure) Pure Pure 3-Decylthiopropanoic Acid (>99.5% Purity) Recryst->Pure Filtration & Drying

Figure 1: Three-phase purification workflow for 3-decylthiopropanoic acid isolation.

Detailed Experimental Protocols & Mechanistic Causality

Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)

Mechanistic Causality: The thiol-Michael addition often leaves unreacted 1-decanethiol (a foul-smelling, highly non-polar liquid) and didecyl disulfide. By treating the crude mixture with a mild base (saturated aqueous NaHCO3), the carboxylic acid is deprotonated. The resulting sodium 3-decylthiopropanoate partitions entirely into the aqueous phase, while the neutral thiol and disulfide remain in the organic phase. Subsequent acidification protonates the carboxylate, driving the target molecule back into a fresh organic layer. This pH-swing mechanism is a foundational technique for isolating carboxylic acids [2].

Protocol:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of diethyl ether (Et2O) or ethyl acetate (EtOAc).

  • Basification & Extraction: Transfer to a separatory funnel. Add 100 mL of saturated aqueous NaHCO3. Caution: CO2 gas will evolve if unreacted acrylic acid is present. Vent the funnel frequently.

  • Phase Separation: Shake vigorously and allow the layers to separate. Collect the lower aqueous layer (contains the product salt). Retain the upper organic layer.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of Et2O to ensure complete removal of lipophilic impurities. Discard the combined organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches ~2.0 (verify with pH paper). The solution will become cloudy as the free acid oils out.

  • Re-extraction: Extract the acidified aqueous layer with 3 x 50 mL of EtOAc.

  • Drying & Concentration: Combine the EtOAc extracts, wash with 50 mL of brine (to break any micro-emulsions and remove bulk water), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crude waxy solid.

Phase 2: Flash Column Chromatography (Polishing)

Mechanistic Causality: While LLE removes >90% of impurities, trace amounts of polar polymerized acrylic acid or structurally related thioethers may co-extract. Silica gel chromatography separates these based on polarity. Crucially, the mobile phase must contain 1% acetic acid (AcOH). Without AcOH, the carboxylic acid group of 3-decylthiopropanoic acid will interact strongly with the slightly acidic silanol groups on the silica gel, causing severe peak tailing and poor resolution [3]. The added AcOH suppresses this ionization, ensuring the compound elutes as a sharp, tight band.

Protocol:

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a solvent system of Hexanes:EtOAc (90:10) containing 1% v/v glacial acetic acid.

  • Loading: Dissolve the LLE-purified material in a minimum volume of the initial mobile phase and load it onto the column.

  • Elution: Elute using a step gradient:

    • 2 column volumes (CV) of 90:10 Hexanes:EtOAc (+1% AcOH)

    • 3 CV of 80:20 Hexanes:EtOAc (+1% AcOH)

    • 3 CV of 70:30 Hexanes:EtOAc (+1% AcOH)

  • Fraction Collection: Monitor fractions via TLC (visualized with a KMnO4 stain, which is highly sensitive to oxidizable thioethers [4]). 3-Decylthiopropanoic acid typically elutes at an Rf of ~0.4 in 70:30 Hexanes:EtOAc.

  • Concentration: Pool the product-containing fractions and concentrate via rotary evaporation. To remove residual acetic acid, co-evaporate with toluene (2 x 20 mL) under high vacuum.

Phase 3: Low-Temperature Recrystallization

Mechanistic Causality: 3-Decylthiopropanoic acid is a low-melting amphiphilic solid. The extended decyl chain allows for strong van der Waals packing, which can be exploited for crystallization. By dissolving the compound in warm hexanes and slowly lowering the temperature to -20 °C, the target molecule forms an ordered crystal lattice, excluding trace structural isomers or solvent residues into the mother liquor [2].

Protocol:

  • Dissolution: Transfer the chromatographed material to a small Erlenmeyer flask. Add just enough warm hexanes (~40 °C) to completely dissolve the solid (approx. 2-3 mL per gram of product).

  • Cooling: Allow the solution to cool slowly to room temperature undisturbed to promote proper lattice formation. Seed crystals may be added if available.

  • Precipitation: Once at room temperature, transfer the flask to a freezer (-20 °C) for 12–24 hours to maximize crystallization yield.

  • Filtration: Rapidly filter the cold suspension through a pre-chilled Büchner funnel. Wash the filter cake with a minimal amount (1-2 mL) of ice-cold hexanes.

  • Drying: Dry the white, waxy crystals under high vacuum (0.1 mbar) for 4 hours to remove all trace solvents.

Quantitative Impurity Clearance

The efficacy of this self-validating purification system is tracked through the progressive increase in purity and the specific removal of targeted impurities at each methodological phase.

Table 2: Quantitative Impurity Clearance Profile

Purification StageEstimated Purity (%)Major Remaining ImpuritiesCumulative Yield (%)
Crude Reaction Mixture 65 – 75%1-Decanethiol, Disulfides, Acrylic Acid100% (Baseline)
Post-LLE (Phase 1) >90%Trace Disulfides, Polymeric species85 – 90%
Post-Chromatography (Phase 2) >97%Trace solvent, structurally related isomers75 – 80%
Post-Recrystallization (Phase 3) >99.5%None detected (by 1H-NMR / HPLC)65 – 70%

References

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. URL: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier. URL: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. URL: [Link]

  • Doi, J. T., Goodrow, M. H., & Musker, W. K. (1986). Neighboring group participation in organic redox reactions. 11. Anchimeric assistance by the carboxylate anion in aqueous iodine oxidations of 3-(alkylthio)propanoates. The Journal of Organic Chemistry, 51(7), 1026–1029. URL: [Link]

Application

Application Note: Hydrophobic Surface Modification Using 3-Decylthiopropanoic Acid (3-DTP)

Strategic Overview & Molecular Design For researchers and drug development professionals engineering biomedical implants, biosensors, or drug-eluting nanoparticles, controlling interfacial surface energy is a critical pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Molecular Design

For researchers and drug development professionals engineering biomedical implants, biosensors, or drug-eluting nanoparticles, controlling interfacial surface energy is a critical parameter. While traditional straight-chain alkanoic acids (e.g., stearic acid) are commonly used to render metal oxide surfaces hydrophobic, their rigid crystalline packing often leads to brittle domain boundaries that fail on highly curved or dynamic substrates (such as Nitinol stents).

3-Decylthiopropanoic acid (3-DTP) offers a sophisticated alternative. Structurally composed of a carboxylic acid anchor, a propyl linker, a thioether hinge (-S-), and a hydrophobic decyl tail, 3-DTP acts as a highly adaptive amphiphile. The incorporation of the thioether heteroatom disrupts rigid van der Waals crystallization just enough to form a flexible, liquid-expanded monolayer, ensuring conformal hydrophobic shielding without micro-cracking .

Mechanistic Principles: Causality in Self-Assembly

To achieve a self-validating, reproducible coating, one must understand the thermodynamic drivers of the assembly process. The chemisorption of 3-DTP onto metal oxides (e.g., TiO₂, Al₂O₃, Nitinol) is fundamentally an acid-base condensation reaction .

  • The Anchor (Carboxylate Coordination): The carboxylic acid headgroup reacts with surface hydroxyls (-OH) on the metal oxide. While initial adsorption is driven by weak hydrogen bonding (monodentate), thermal curing drives dehydration, shifting the equilibrium toward highly stable bidentate bridging coordination [[1]]([Link]).

  • The Hinge (Thioether Linkage): Unlike rigid methylene backbones, the thioether (-S-) group possesses a lower rotational energy barrier. This provides conformational flexibility, allowing the decyl chain to dynamically pack and mask surface defects.

  • The Shield (Decyl Chain): The outward-facing C10 aliphatic chains create a low-surface-energy barrier, repelling aqueous media and preventing bio-fouling.

Mechanism cluster_binding Carboxylate Anchoring Modes Substrate Hydroxylated Metal Oxide Surface (e.g., TiO2, Al2O3) Monodentate Monodentate (Weak) Substrate->Monodentate BidentateChelating Bidentate Chelating (Moderate) Substrate->BidentateChelating BidentateBridging Bidentate Bridging (Most Stable) Substrate->BidentateBridging Thioether Thioether Hinge (-S-) Provides Conformational Flexibility BidentateBridging->Thioether Propyl Linker Tail Decyl Tail (C10) Hydrophobic Shielding Thioether->Tail Decyl Chain

Fig 1: Coordination mechanism of 3-DTP on metal oxides highlighting the thioether hinge.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: each step sets up the thermodynamic conditions for the next, ending with a built-in quality control metric.

Materials Required
  • Substrate: Metal oxide (e.g., Nitinol, TiO₂, or Stainless Steel 316L).

  • Reagent: 3-Decylthiopropanoic acid (CAS: 60972-24-9), ≥98% purity.

  • Solvent: Absolute Ethanol (Anhydrous). Causality Note: Ethanol is chosen over water to prevent 3-DTP micellization, and over non-polar solvents (like hexane) to allow necessary hydrogen-bonding interactions with the substrate during initial physisorption.

Workflow Diagram

Workflow A 1. Surface Activation (O2 Plasma / Piranha) C 3. Self-Assembly (12-24h Incubation at RT) A->C B 2. Solution Prep (1-5 mM 3-DTP in EtOH) B->C D 4. Rinsing & Sonication (Remove Physisorbed Layers) C->D E 5. Thermal Curing (120°C for 30 min) D->E F 6. Characterization (WCA, XPS) E->F

Fig 2: Workflow for 3-DTP self-assembled monolayer formation on metal oxide substrates.

Step-by-Step Methodology
  • Substrate Activation (Hydroxylation):

    • Clean the substrate via sequential ultrasonication in acetone, ethanol, and deionized water (10 mins each).

    • Treat the surface with O₂ plasma (100W, 2 mins) or immerse in a mild basic piranha solution if appropriate for the metal.

    • Why this matters: Carboxylic acids cannot bind to bare metal; they require a dense population of surface hydroxyl (-OH) groups to initiate the condensation reaction .

  • Solution Preparation:

    • Dissolve 3-DTP in anhydrous absolute ethanol to achieve a final concentration of 2.0 mM. Ensure complete dissolution via gentle vortexing.

  • Self-Assembly Incubation:

    • Submerge the activated substrates immediately into the 3-DTP solution to prevent airborne hydrocarbon contamination.

    • Incubate at room temperature (20-25°C) for 18 to 24 hours in a sealed vessel.

  • Stringent Washing (The Self-Validation Step):

    • Remove the substrate and rinse generously with neat ethanol.

    • Sonicate the substrate in ethanol for 3 minutes.

    • Why this matters: Carboxylic acids are prone to forming hydrogen-bonded multilayers (physisorption). Sonication provides the mechanical energy required to strip away unbound molecules, ensuring that any subsequent hydrophobicity is strictly due to the chemisorbed monolayer.

  • Thermal Curing:

    • Dry the substrate under a gentle stream of N₂ gas.

    • Bake the substrate in an oven at 120°C for 30 minutes.

    • Why this matters: Heat provides the activation energy to dehydrate the interface, converting weak hydrogen bonds into robust, covalent bidentate metal-carboxylate linkages .

Quantitative Data & Quality Control

A properly executed protocol will yield a highly reproducible shift in surface thermodynamics. The table below summarizes the expected quantitative benchmarks for validating your 3-DTP modification against standard controls.

Surface ConditionWater Contact Angle (WCA)Surface Energy (mN/m)Coating Flexibility / Defect Density
Bare Metal Oxide (Activated) < 15° (Highly Hydrophilic)> 70N/A
Stearic Acid SAM (Rigid Control) 108° ± 3°~ 22Low flexibility; prone to micro-cracking on curved surfaces.
3-DTP SAM (Flexible Target) 102° ± 2° ~ 26 High flexibility; conformal coating due to thioether hinge.

Troubleshooting via WCA:

  • WCA < 80°: Indicates incomplete SAM formation. Likely caused by delayed immersion post-plasma treatment (loss of -OH groups) or insufficient thermal curing.

  • WCA > 115°: Indicates the presence of physisorbed multilayers. The sonication step (Step 4) was likely insufficient or skipped entirely.

References

  • Understanding Organic Film Behavior on Alloy and Metal Oxides. National Institutes of Health (PMC). Available at:[Link]

  • Tripodal Binding Units for Self-Assembled Monolayers on Gold: A Comparison of Thiol and Thioether Headgroups. ACS Publications (The Journal of Physical Chemistry C). Available at:[Link]

  • Self-assembled monolayers (SAMs) of carboxylic acids: An overview. ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 3-Decylthiopropanoic Acid Derivatives

Introduction: Unraveling the Bioactivity of 3-Decylthiopropanoic Acid Derivatives 3-Decylthiopropanoic acid and its derivatives represent a class of synthetic fatty acid analogues characterized by a sulfur atom in the ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Bioactivity of 3-Decylthiopropanoic Acid Derivatives

3-Decylthiopropanoic acid and its derivatives represent a class of synthetic fatty acid analogues characterized by a sulfur atom in the acyl chain. This structural modification makes them intriguing candidates for modulating lipid metabolism and related cellular processes. Early research has indicated that similar alkylthiopropionic acids can influence fatty acid β-oxidation and exhibit hypolipidemic effects, suggesting their potential as therapeutic agents for metabolic disorders.[1] The propanoic acid scaffold itself is a versatile backbone found in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3][4][5]

This guide provides a comprehensive suite of in vitro assay protocols designed for researchers, scientists, and drug development professionals to rigorously characterize the biological activity of 3-decylthiopropanoic acid derivatives. The protocols herein are selected to provide a multi-faceted understanding of a compound's mechanism of action, from broad effects on cellular metabolism to direct target engagement.

Guiding Principles for Assay Selection

The investigation of a novel compound class like 3-decylthiopropanoic acid derivatives necessitates a hierarchical and logical approach to in vitro testing. The experimental workflow should be designed to first identify a biological effect and then to systematically dissect the underlying molecular mechanism.

G A Initial Screening: Fatty Acid Oxidation Assays B Mechanism Deconvolution: PPARα Reporter Gene Assay A->B Is the effect on FAO mediated by PPARα? D Broader Activity Profiling: Cytotoxicity & Antioxidant Assays A->D Does the compound have other cellular effects? C Target Validation: Cellular Thermal Shift Assay (CETSA) B->C Does the compound directly bind to PPARα?

Figure 1. A logical workflow for the in vitro characterization of 3-decylthiopropanoic acid derivatives.

Part 1: Assessing a Primary Metabolic Effect - Fatty Acid Oxidation (FAO) Assays

Given the structural similarity of 3-decylthiopropanoic acid derivatives to fatty acids, a primary hypothesis is their involvement in fatty acid oxidation (FAO). FAO is a critical metabolic pathway, particularly in high-energy-demand tissues like the heart, liver, and skeletal muscle.[6]

Principle of the Assay

Modern FAO assays offer a direct and sensitive measurement of this pathway in live cells. One such method utilizes a proprietary substrate that, upon entering the mitochondria and undergoing FAO, releases a molecule that can be quantified, such as luciferin in the FAO-Glo™ assay.[7] The luminescent signal is directly proportional to the rate of FAO.

Detailed Protocol: Plate-Based Luminescent Fatty Acid Oxidation Assay

This protocol is adapted from commercially available kits like the FAO-Glo™ Assay.

Materials:

  • Cells of interest (e.g., HepG2, C2C12 myotubes)

  • 96-well white, clear-bottom tissue culture plates

  • Culture medium

  • FAO Assay Substrate

  • Luciferin Detection Reagent

  • Test compounds (3-decylthiopropanoic acid derivatives)

  • Positive control (e.g., FCCP, an uncoupler that stimulates maximal FAO)

  • Negative control (e.g., Etomoxir, an inhibitor of CPT1)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay. For example, seed HepG2 cells at 2 x 10⁴ cells/well.[6]

  • Overnight Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-decylthiopropanoic acid derivatives in the appropriate culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds, positive control, or negative control. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1-4 hours).

  • Assay Initiation:

    • Prepare the FAO substrate according to the manufacturer's instructions.

    • Add the FAO substrate to each well.

  • Incubation: Incubate the plate at 37°C for a period that allows for substrate processing (typically 1-2 hours).[7]

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the Luciferin Detection Reagent to each well.

    • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the relative light units (RLU) of the test compounds to the vehicle control.

  • Plot the normalized RLU against the compound concentration to generate a dose-response curve and calculate the EC₅₀ or IC₅₀.

Parameter Typical Concentration Range Purpose
Test Compound0.1 nM - 100 µMTo determine the dose-dependent effect on FAO.
Etomoxir10 - 40 µMNegative control to inhibit FAO.
FCCP1 - 10 µMPositive control to stimulate maximal FAO.

Part 2: Investigating the Upstream Regulator - PPARα Reporter Gene Assay

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a central role in regulating genes involved in lipid metabolism, including those for fatty acid uptake and oxidation.[8][9] It is a plausible target for 3-decylthiopropanoic acid derivatives.

Principle of the Assay

This assay utilizes a cell line engineered to express human or mouse PPARα and a luciferase reporter gene linked to a PPARα-responsive promoter.[10][11] When an agonist binds to PPARα, the receptor-ligand complex translocates to the nucleus, binds to the promoter, and drives the expression of luciferase. The resulting light output is a measure of PPARα activation.[9][10]

G cluster_0 Cytoplasm cluster_1 Nucleus Agonist 3-Decylthiopropanoic Acid Derivative PPARa PPARα Agonist->PPARa Binding RXR RXR PPARa->RXR Heterodimerization Complex PPARα-RXR Complex RXR->Complex PPRE PPRE Luciferase Luciferase Gene PPRE->Luciferase Transcription Light Luminescent Signal Luciferase->Light Translation & Reaction Complex->PPRE Binding

Figure 2. Signaling pathway of a PPARα reporter gene assay.

Detailed Protocol: PPARα Luciferase Reporter Assay

This protocol is based on commercially available assay systems like those from INDIGO Biosciences.

Materials:

  • PPARα reporter cells (e.g., HepG2-tet-off-hPPARα-Luc)[9]

  • Assay medium and compound screening medium

  • Reference agonist (e.g., GW590735)[12]

  • Test compounds

  • Luciferase Detection Reagent

  • 96-well assay plates

  • Luminometer

Procedure:

  • Cell Dispensing: Dispense the reporter cells into the wells of a 96-well assay plate.[10]

  • Pre-incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[10][11]

  • Treatment Media Preparation: Prepare 2x concentrated serial dilutions of the test compounds and the reference agonist in compound screening medium. The final DMSO concentration should not exceed 0.4%.[12]

  • Cell Treatment:

    • Carefully discard the culture medium from the wells.

    • Add the prepared treatment media to the respective wells.[10]

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Signal Detection:

    • Discard the treatment media.

    • Add Luciferase Detection Reagent to each well.

    • Allow the plate to rest at room temperature for at least 5 minutes to ensure a stable luminescent signal.[12]

  • Measurement: Quantify the light emission from each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold induction by dividing the RLU of the compound-treated wells by the RLU of the vehicle control wells.

  • Perform non-linear regression analysis to determine the EC₅₀ of the test compounds and the reference agonist.[12]

Part 3: Confirming Direct Target Engagement - Cellular Thermal Shift Assay (CETSA®)

A positive result in a reporter assay indicates that the compound can activate the signaling pathway, but it does not definitively prove direct binding to the target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in a cellular context.[13]

Principle of the Assay

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[13] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[14][15] This change in thermal stability can be detected by quantifying the amount of soluble protein at different temperatures.

G Start Intact Cells + Compound Heat Heat Treatment (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Soluble Fraction (Stable Protein) Centrifuge->Soluble Insoluble Insoluble Pellet (Denatured Protein) Centrifuge->Insoluble Detection Protein Quantification (e.g., Western Blot, MS) Soluble->Detection

Figure 3. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA for PPARα

Materials:

  • Cell line expressing the target protein (e.g., HepG2)

  • Test compound

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot equipment

  • Primary antibody against the target protein (e.g., anti-PPARα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluency.

    • Treat the cells with the test compound at a fixed concentration (e.g., 10x the EC₅₀ from the reporter assay) or with a vehicle control for 1 hour at 37°C.[16]

  • Cell Harvesting and Aliquoting:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Treatment:

    • Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the supernatant.

    • Denature the samples in Laemmli buffer and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities.

Data Analysis:

  • For each treatment condition (vehicle and compound), plot the relative band intensity against the temperature.

  • A shift in the melting curve to the right for the compound-treated sample compared to the vehicle control indicates target stabilization and direct binding.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available at: [Link]

  • Creative Bioarray. Fatty Acid Oxidation Assay. Available at: [Link]

  • PMC. (2021). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Available at: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • AACR Journals. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Available at: [Link]

  • Assay Genie. TECHNICAL MANUAL Fatty Acid Oxidation (FAO) Assay Kit – Medium Chain. Available at: [Link]

  • JoVE Journal. (2021). Measuring Fatty Acid β-Oxidation. Available at: [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha. Available at: [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Available at: [Link]

  • INDIGO Biosciences. Mouse Peroxisome Proliferator-Activated Receptor Alpha. Available at: [Link]

  • PMC. (2020). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Available at: [Link]

  • PMC. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • PubMed. (1989). Alkylthioacetic acids (3-thia fatty acids) as non-beta-oxidizable fatty acid analogues: a new group of hypolipidemic drugs. III. Dissociation of cholesterol- and triglyceride-lowering effects and the induction of peroxisomal beta-oxidation. Available at: [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

  • Semantic Scholar. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Decylthiopropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the physicochemical challenges of formulating amphiphilic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the physicochemical challenges of formulating amphiphilic compounds.

3-decylthiopropanoic acid (CAS: 60972-24-9) presents a classic formulation hurdle. Structurally, it consists of a highly hydrophobic 10-carbon (decyl) chain coupled to a polar, ionizable carboxylic acid headgroup, separated by a flexible thioether linkage. In polar solvents—particularly aqueous media—the hydrophobic effect drives the decyl chains to aggregate, leading to rapid precipitation. To achieve true solubility, we must manipulate the thermodynamic and kinetic parameters of your system.

Below is our authoritative troubleshooting guide, featuring validated protocols, causality-driven methodologies, and frequently asked questions to ensure the integrity of your experimental workflows.

Interactive Troubleshooting Workflow

Before selecting a protocol, use the decision matrix below to determine the optimal solubilization strategy based on your assay's tolerance for pH shifts, co-solvents, or excipients.

G Start Target: Solubilize 3-decylthiopropanoic acid AqueousCheck Is the final application purely aqueous? Start->AqueousCheck pHCheck Can the system tolerate pH > 7.5? AqueousCheck->pHCheck Yes Cosolvent Co-solvent Method (DMSO/EtOH stock -> dilute) AqueousCheck->Cosolvent No SaltForm pH-Mediated Salt Formation (Add NaOH/KOH) pHCheck->SaltForm Yes ComplexCheck Use Cyclodextrin (HP-β-CD) or Surfactant? pHCheck->ComplexCheck No (e.g., pH 7.4) CrashOut Precipitation/Crash Out (Troubleshoot via FAQs) Cosolvent->CrashOut If diluted too fast CDComplex Cyclodextrin Inclusion (Thermodynamic stability) ComplexCheck->CDComplex CD Micelle Surfactant Micellization (Kinetic stability) ComplexCheck->Micelle Surfactant

Decision matrix for solubilizing amphiphilic 3-decylthiopropanoic acid in polar solvents.

Core Solubilization Protocols

Protocol A: pH-Mediated Deprotonation (Salting-In)

Causality: The pKa of the propanoic acid moiety is approximately 4.5–5.0. In neutral or slightly acidic water, a significant fraction of the molecules remains protonated and highly lipophilic. By elevating the pH above 7.5, we fully deprotonate the carboxylic acid to form a carboxylate anion. The resulting ion-dipole interactions with the polar solvent significantly lower the desolvation energy penalty, driving the molecule into solution [1].

Step-by-Step Methodology:

  • Weigh the desired mass of 3-decylthiopropanoic acid into a glass vial.

  • Suspend the powder in 80% of your final target volume using deionized water (Milli-Q).

  • Under continuous magnetic stirring (400 rpm), titrate dropwise with 0.1 M NaOH.

  • Monitor the solution; it will transition from a cloudy suspension to a clear liquid as the pH crosses 7.5.

  • Adjust to the final volume with deionized water.

  • Self-Validation System: Measure the optical density of the final solution at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 < 0.05 confirms a true solution devoid of scattering nano-precipitates.

Protocol B: Host-Guest Complexation via HP-β-CD

Causality: When pH adjustment is biologically prohibitive (e.g., strict pH 7.4 cell culture assays), cyclodextrins offer a robust thermodynamic solution [2]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the decyl chain, while its hydrophilic exterior maintains aqueous solubility. This shields the hydrophobic tail from the polar solvent without altering the chemical structure of the API.

Step-by-Step Methodology:

  • Prepare a 15% (w/v) solution of HP-β-CD in your target polar solvent (e.g., PBS buffer).

  • Add 3-decylthiopropanoic acid powder directly to the cyclodextrin solution.

  • Subject the mixture to bath sonication for 20 minutes at 30°C. The thermal and acoustic energy provides the activation energy required for the guest molecule to thread into the cyclodextrin cavity.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates.

  • Self-Validation System: Perform Dynamic Light Scattering (DLS). The absence of large particulate peaks (>100 nm) confirms successful inclusion complexation rather than uncontrolled micellar aggregation.

Protocol C: Co-Solvent Kinetic Trapping

Causality: 3-decylthiopropanoic acid is highly soluble in polar aprotic solvents like DMSO. By dissolving it in DMSO first and rapidly diluting it into an aqueous phase under high shear, we kinetically trap the molecules in a metastable state before macroscopic crystallization can occur [3].

Step-by-Step Methodology:

  • Prepare a highly concentrated master stock (e.g., 50 mM) in anhydrous DMSO.

  • Warm the target aqueous buffer to 37°C to increase the kinetic solubility limit.

  • While vortexing the aqueous buffer vigorously, inject the DMSO stock dropwise directly into the vortex maelstrom. Ensure the final DMSO concentration remains <1% v/v to prevent cytotoxicity in downstream assays.

  • Self-Validation System: Centrifuge the final aqueous dilution at 10,000 x g for 10 minutes. Inspect the bottom of the tube; the absence of a white pellet indicates successful kinetic trapping.

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 3-decylthiopropanoic acid based on the chosen methodology, allowing for rapid comparison and experimental planning.

Solubilization StrategyPrimary MechanismExpected Solubility Limit (mg/mL)Best ApplicationPrimary Limitation
Pure Water (pH 6.0) None (Baseline)< 0.1Reference standardPractically insoluble
pH Adjustment (pH > 8.0) Ion-dipole interaction (Carboxylate salt)15.0 - 25.0Chemical synthesis, stock prepHigh pH may degrade biological targets
15% HP-β-CD in PBS Host-Guest Inclusion Complexation5.0 - 12.0Cell culture, in vivo dosingRequires high mass of excipient
DMSO Co-solvent (1% final) Kinetic trapping / Nano-precipitation0.5 - 2.0High-throughput screening (HTS)Metastable; prone to eventual precipitation

Troubleshooting FAQs

Q1: My 3-decylthiopropanoic acid solution in 1% DMSO crashes out immediately when added to cell culture media. How do I fix this? A: This is a classic "solvent shift" precipitation exacerbated by a salting-out effect. The hydrophobic decyl chain cannot be sustained in high-ionic-strength media. Actionable Fix: Switch to Protocol B (HP-β-CD). Cyclodextrin inclusion complexes are thermodynamically stable and resist precipitation in high-salt biological media. Alternatively, pre-warm your media and supplement it with 0.1% BSA (Bovine Serum Albumin), which acts as a natural lipid carrier to sequester the decyl tails.

Q2: I am using sonication to speed up dissolution, but I notice a strange odor and inconsistent assay results. What is happening? A: You are likely inducing thermal or acoustic cavitation-mediated oxidation of the thioether linkage. The sulfur atom in 3-decylthiopropanoic acid is highly susceptible to oxidation, inadvertently converting your molecule into a sulfoxide or sulfone. Actionable Fix: Limit bath sonication to short bursts (maximum 5 minutes per cycle), maintain the bath temperature strictly below 35°C, and degas your solvents with nitrogen or argon prior to sonication to displace dissolved oxygen.

Q3: Can I use ethanol instead of DMSO as a co-solvent? A: Yes, but with caveats. Ethanol is a polar protic solvent; while it can hydrogen-bond with the carboxylic acid head, it is significantly less effective than DMSO at solvating the hydrophobic decyl tail. You will likely need a higher final percentage of ethanol (e.g., 5–10% v/v) to maintain solubility, which often exceeds the maximum tolerated dose (MTD) for live-cell assays.

Q4: How should I store the solubilized compound to ensure long-term stability? A: Aqueous carboxylate salts (Protocol A) and cyclodextrin complexes (Protocol B) should be stored at 4°C and used within 7 days to prevent microbial growth and slow hydrolysis. DMSO master stocks (Protocol C) can be aliquoted into amber vials and stored at -20°C for up to 6 months. Crucial: Avoid repeated freeze-thaw cycles, as the localized concentration gradients formed during freezing will nucleate crystallization.

References

  • "Strategies for improving hydrophobic drugs solubility and bioavailability", International Journal of Pharmaceutical Chemistry and Analysis.
  • "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers", National Center for Biotechnology Information (PMC).
  • "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules", National Center for Biotechnology Information (PMC).
Optimization

optimizing reaction yield in 3-decylthiopropanoic acid synthesis

Welcome to the Process Chemistry Technical Support Center Topic: Optimizing Reaction Yield in 3-Decylthiopropanoic Acid Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals I. Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center Topic: Optimizing Reaction Yield in 3-Decylthiopropanoic Acid Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

I. Mechanistic Grounding & Synthesis Strategy

The synthesis of 3-decylthiopropanoic acid (an amphiphilic alkylthiopropanoic acid) is typically achieved via a Thiol-Michael Addition click reaction between 1-decanethiol (the Michael donor) and acrylic acid (the Michael acceptor)[1].

While this reaction is celebrated for its atom economy and "click" nature, achieving >95% isolated yields at scale requires strict control over the catalytic cycle. The reaction proceeds through a nucleophilic or base-catalyzed pathway. The choice of catalyst directly dictates the reaction kinetics: for instance, standard amine bases like Triethylamine (TEA, pKa ~10.8) yield moderate reaction rates, whereas amidine bases like DBU or DBN (pKa ~13.5) can increase the rate constant by several orders of magnitude[1].

However, pushing the kinetics too hard without controlling the environment leads to two primary yield-killing side reactions: disulfide formation (via thiol oxidation) and acrylate polymerization .

Mechanism Base Base Catalyst (e.g., TEA, DBU) Thiol 1-Decanethiol (R-SH) Base->Thiol Deprotonates Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Yields Acrylic Acrylic Acid (Michael Acceptor) Thiolate->Acrylic Nucleophilic Attack (Conjugate Addition) Enolate Enolate Intermediate Acrylic->Enolate Forms Product 3-Decylthiopropanoic Acid Enolate->Product Protonation (Regenerates Base) Product->Base Catalytic Cycle

Catalytic cycle of the base-mediated Thiol-Michael addition.

II. Catalyst Selection & Quantitative Yield Data

Selecting the right catalyst is a balance between reaction speed, cost, and side-product mitigation. Below is a comparative matrix of standard catalytic systems used for synthesizing β -thiopropionate linkages[1][2][3].

Catalyst SystemMechanism TypeTemp (°C)Time (h)Expected Yield (%)Causality / Field Notes
Triethylamine (TEA) Base-Catalyzed2512 - 2485 - 90Cheap and easily removed via acidic workup. Slower kinetics allow for better thermal control.
DBU Strong Base252 - 4>95Highly efficient due to high pKa[1]. Exothermic; requires careful temperature monitoring to prevent acrylic acid polymerization.
TCEP Nucleophilic251 - 2>95Dual-action: acts as a highly efficient nucleophilic catalyst while simultaneously reducing any formed disulfides back to reactive thiols[3].
UV (365 nm) + DMPA Radical Thiol-Ene251 - 380 - 85Metal/base-free alternative. Higher risk of off-target acrylate homopolymerization if inhibitor is depleted.

III. Self-Validating Experimental Protocol (Base-Catalyzed)

This protocol utilizes TEA as a reliable, scalable catalyst. It is designed to be self-validating, meaning in-process checks are built-in to ensure the reaction is proceeding correctly before moving to the next step.

Reagents Required:

  • 1-Decanethiol: 1.0 equivalent (10 mmol, ~1.74 g)

  • Acrylic Acid: 1.1 equivalents (11 mmol, ~0.79 g) (Note: Excess is used to drive equilibrium and consume all malodorous thiol).

  • Triethylamine (TEA): 0.1 equivalents (1 mmol, ~0.10 g)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous (20 mL)[2].

Step-by-Step Methodology:

  • Preparation & Degassing: Add 20 mL of anhydrous THF to a 50 mL round-bottom flask. Sparge the solvent with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative coupling of 1-decanethiol into unreactive didecyl disulfide.

  • Reagent Addition: Add 1-decanethiol (1.0 eq) and acrylic acid (1.1 eq) to the flask. Stir to homogenize.

  • Catalyst Initiation: Add TEA (0.1 eq) dropwise. Self-Validation Check: The reaction should remain clear. A slight exotherm may be felt. If the solution immediately turns cloudy or highly viscous, acrylic acid polymerization has occurred (see Troubleshooting).

  • Reaction Propagation: Stir the mixture at room temperature (25 °C) under an Argon atmosphere for 12-24 hours.

  • In-Process Conversion Check: Spot the reaction mixture on a TLC plate alongside pure 1-decanethiol. Alternatively, use Ellman’s reagent (DTNB); the absence of a yellow color confirms complete consumption of the free thiol.

  • Quenching & Workup: Dilute the mixture with 30 mL of Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to protonate and remove the TEA catalyst, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The excess acrylic acid is highly volatile and will be removed during high-vacuum drying, leaving the pure 3-decylthiopropanoic acid as a white solid/viscous oil[2].

IV. Troubleshooting Guides & FAQs

Troubleshooting Start Analyze Crude Product Issue1 High Disulfide Formation (NMR: ~2.7 ppm) Start->Issue1 Issue2 Viscous Mixture (Polymerization) Start->Issue2 Issue3 Low Conversion (<80% Yield) Start->Issue3 Sol1 Degas Solvents & Use TCEP Catalyst Issue1->Sol1 Oxidation Sol2 Add MEHQ Inhibitor & Lower Temperature Issue2->Sol2 Radical Side-Rxn Sol3 Increase Acrylic Acid Equivalents to 1.1 Issue3->Sol3 Equilibrium Limit

Decision tree for diagnosing and resolving common synthesis failures.

Q1: My crude product smells strongly of sulfur, and the yield is stuck at 70%. How do I push the reaction to completion? A: The Thiol-Michael addition is an equilibrium process. If you use a strict 1:1 stoichiometry, the reaction may stall. Solution: Always use a slight excess (1.05 to 1.1 equivalents) of acrylic acid. Because acrylic acid is water-soluble and volatile, it is vastly easier to remove during workup than unreacted 1-decanethiol.

Q2: I am seeing a large secondary peak in my LC-MS/NMR corresponding to a dimer. What is happening? A: You are observing the formation of didecyl disulfide. Aliphatic thiols are highly prone to oxidation in the presence of atmospheric oxygen and basic catalysts. Solution: Ensure strict Schlenk techniques (Argon/Nitrogen atmosphere). If the problem persists, switch your catalyst to TCEP (Tris(2-carboxyethyl)phosphine). TCEP acts as a nucleophilic catalyst for the Michael addition while simultaneously reducing any formed disulfides back to the reactive thiol state[3].

Q3: During the reaction, my mixture turned into a thick, cloudy gel. Is the product ruined? A: Yes, the acrylic acid has undergone spontaneous free-radical homopolymerization. This often happens if the reaction overheats (the Michael addition is exothermic) or if the commercial acrylic acid has been stripped of its stabilizer. Solution: Ensure your acrylic acid contains a polymerization inhibitor like MEHQ (Mequinol) or BHT. Do not heat the reaction above 50 °C. If using a strong base like DBU, add it slowly over 10 minutes to control the exotherm.

Q4: Can I run this reaction in water or aqueous media to make it greener? A: Yes, but with caveats. Thiol-ene reactions can be run in aqueous media, but you must strictly control the pH. If the pH drops below 8.0, the formation of unwanted by-products accelerates, and the thiolate anion concentration drops, killing the reaction rate[3]. Use a buffered system (pH 8.5 - 9.0) if attempting aqueous synthesis.

V. References

  • Efficient Synthesis of Polymer Prodrug by Thiol–Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts Source: ResearchGate / Polymer Chemistry URL:[Link]

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry Source: Chemistry of Materials (via DataPDF / ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 3-Decylthiopropanoic Acid

Welcome to the Technical Support Center for the handling and long-term storage of 3-decylthiopropanoic acid. Designed specifically for researchers, analytical chemists, and drug development professionals, this guide bypa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of 3-decylthiopropanoic acid. Designed specifically for researchers, analytical chemists, and drug development professionals, this guide bypasses generic advice to address the fundamental chemical vulnerabilities of thioether-containing carboxylic acids. By understanding the mechanistic causality behind degradation, you can implement self-validating storage systems that guarantee the integrity of your experimental workflows.

Part 1: Mechanisms & Causality (FAQs)

Q1: Why is 3-decylthiopropanoic acid so susceptible to degradation during long-term storage? A1: The core vulnerability of 3-decylthiopropanoic acid lies in its thioether (sulfide) moiety. The sulfur atom possesses two lone pairs of electrons, making it highly nucleophilic and prone to electrophilic attack by atmospheric oxygen, reactive oxygen species (ROS), and peroxides. Oxidation typically proceeds sequentially: the thioether is first oxidized to a sulfoxide, and under prolonged exposure, it is further oxidized to a sulfone[1]. While spontaneous oxidation by ambient oxygen or hydrogen peroxide can be relatively slow, the presence of trace transition metals, UV light, or hypochlorite impurities can rapidly accelerate this process, reducing the half-life of the intact thioether from hundreds of hours to mere minutes[1].

Q2: How can I physically or analytically detect if my batch has oxidized? A2: Physically, pure 3-decylthiopropanoic acid is typically a white solid or viscous oil. A change in physical appearance, such as slight yellowing or unexpected clumping (due to moisture absorption and subsequent degradation), is often the first macroscopic indicator of chemical oxidation[2]. Analytically, you must validate the compound's integrity prior to critical assays using LC-MS or 1 H-NMR. In 1 H-NMR, the protons adjacent to the sulfur atom (the -CH 2​ -S-CH 2​

  • protons) will exhibit a significant downfield chemical shift (typically +0.5 to +1.0 ppm) when the thioether is oxidized to a polar sulfoxide.

Q3: Does the choice of storage solvent matter if I need to keep the compound in solution? A3: Absolutely. Storing thioethers in ethereal solvents (such as diethyl ether or THF) is highly discouraged. These solvents spontaneously form peroxides upon exposure to air and light, which act as potent oxidants that rapidly convert thioethers to sulfoxides[3]. If a stock solution must be stored, degassed dichloromethane (DCM) or methanol are significantly safer alternatives. Studies on structurally similar sulfur compounds demonstrate that oxidation rates are drastically lower in DCM compared to diethyl ether[3].

Part 2: Visualizing Thioether Degradation

To effectively prevent degradation, it is critical to understand the pathways through which environmental triggers attack the molecule.

Mechanism Thioether 3-Decylthiopropanoic Acid (Thioether) Sulfoxide Sulfoxide (Primary Degradant) Thioether->Sulfoxide + [O] (Fast) Sulfone Sulfone (Secondary Degradant) Sulfoxide->Sulfone +[O] (Slow) Triggers ROS / O2 / UV Light Triggers->Thioether Oxidative Stress

Caption: Pathway of thioether oxidation to sulfoxide and sulfone triggered by environmental factors.

Part 3: Quantitative Data on Storage Conditions

The following table synthesizes quantitative stability data for thioether and thiol compounds under various environmental conditions. This data illustrates the causality behind our strict temperature and atmospheric mandates[3][4][5].

Storage ConditionAtmosphereLight ExposureEstimated Stability (Intact %)Causality / Mechanism
-80°C (Solid) ArgonDark (Amber)>99% at 12 monthsDeep freezing suppresses kinetic oxidation; Argon displaces reactive O 2​ [5].
-20°C (Solid) NitrogenDark (Amber)~95% at 12 monthsSufficient for medium-term; minor degradation occurs due to trace O 2​ [5].
4°C (Solution in Ether) Ambient AirAmbient UV<50% at 10 daysRapid peroxide formation in ethereal solvents accelerates sulfoxide conversion[3].
25°C (Solid) Ambient AirAmbient UV<80% at 1 monthPhoto-oxidation and atmospheric O 2​ continuously attack the nucleophilic sulfur[2].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They not only outline how to store the compound but include built-in verification steps to confirm the methodology is working.

Protocol 1: Aliquoting and Inert Gas Purging for Bulk Solid Storage

Causality: Repeated freeze-thaw cycles and continuous opening of a bulk container introduce condensation (moisture) and fresh oxygen, which act as catalysts for degradation[4]. Aliquoting ensures the bulk material is exposed to ambient conditions only once. Argon is specifically chosen over Nitrogen because it is denser than air, allowing it to form a protective, heavy "blanket" over the solid compound.

Step-by-Step Methodology:

  • Thermal Equilibration (Validation Step): Before opening, remove the bulk container of 3-decylthiopropanoic acid from the freezer and place it in a desiccator to equilibrate to room temperature (approx. 30–60 minutes). Why? This prevents ambient moisture from immediately condensing on the cold chemical surface, which would trigger hydrolysis or accelerate oxidation.

  • Aliquoting: Transfer single-use quantities (e.g., 10–50 mg) into pre-weighed, dry, amber glass vials. Why? Amber glass blocks UV radiation, halting photo-catalyzed radical oxidation pathways.

  • Argon Blanketing: Insert an argon gas line (fitted with a sterile pipette tip) into the vial, keeping the tip approximately 1 cm above the solid. Flow argon gently for 20–30 seconds to completely displace ambient air[4].

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the junction of the cap and vial tightly with Parafilm to prevent gas exchange over time.

  • Storage: Transfer the sealed aliquots to a -80°C freezer for long-term storage. If -80°C is unavailable, -20°C is acceptable for timelines under 6 months[5].

Workflow Step1 1. Equilibrate Bulk to RT Step2 2. Aliquot in Amber Vials Step1->Step2 Step3 3. Argon Gas Purging Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -80°C Step4->Step5

Caption: Recommended experimental workflow for the long-term storage of 3-decylthiopropanoic acid.

Protocol 2: Preparation of Degassed Solutions for Assays

Causality: Dissolved oxygen in buffers or organic solvents will react with the thioether over time. Degassing the solvent prior to dissolution removes this oxidative threat, ensuring the compound remains intact during the duration of your assay.

Step-by-Step Methodology:

  • Solvent Selection: Choose a peroxide-free, high-purity solvent (e.g., HPLC-grade DCM, Methanol, or degassed PBS)[3]. Strictly avoid aging ethereal solvents.

  • Degassing (Sparging): Place the solvent in a septum-sealed flask. Insert an argon inlet needle below the liquid surface and a short outlet needle above the surface. Bubble the inert gas vigorously through the solvent for at least 30–60 minutes while stirring[4].

  • Dissolution: Using a gas-tight syringe, transfer the required volume of the degassed solvent directly into an argon-purged vial containing your single-use aliquot of 3-decylthiopropanoic acid.

  • Analytical Verification (Validation Step): Before proceeding with sensitive downstream biological or synthetic assays, run a rapid TLC (Thin-Layer Chromatography) or LC-MS check. Confirm the presence of a single non-polar spot/peak and the absolute absence of the highly polar sulfoxide degradant.

References

  • [1] National Institutes of Health (PMC). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available at: [Link]

  • [3] University of Oregon. Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Available at: [Link]

  • [5] ResearchGate. (PDF) Effects of storage conditions on thiol disulfide homeostasis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Decylthiopropanoic Acid Assays

Welcome to the Application Scientist Support Center. 3-decylthiopropanoic acid is a specialized 4-thia fatty acid used extensively in lipid metabolism research and peroxisome proliferator-activated receptor (PPAR) assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 3-decylthiopropanoic acid is a specialized 4-thia fatty acid used extensively in lipid metabolism research and peroxisome proliferator-activated receptor (PPAR) assays. However, researchers frequently encounter significant cytotoxicity when using this compound in vitro.

This guide provides field-proven, causality-driven troubleshooting steps to help you isolate the mechanism of toxicity and implement self-validating protocols to rescue your biological assays.

Part 1: Frequently Asked Questions (The "Why")

Q1: Why does 3-decylthiopropanoic acid cause rapid cell death within 1-4 hours of treatment? A: Acute toxicity is rarely a target-mediated biological response; it is a physicochemical artifact. 3-decylthiopropanoic acid is highly amphiphilic. When introduced into aqueous cell culture media without an appropriate protein carrier, unbound fatty acid molecules form micelles that act as detergents. These micelles rapidly intercalate into and disrupt the cellular phospholipid bilayer, causing rapid necrotic cell death. This is mitigated by complexing the fatty acid with Bovine Serum Albumin (BSA) to buffer the free concentration.

Q2: I complexed the compound with BSA, but my cells still die after 24-48 hours. What is happening? A: You are observing delayed, mechanism-based toxicity. 3-decylthiopropanoic acid is a 4-thiaalkanoic acid (the sulfur atom is located at position 4 relative to the carboxyl carbon). Once transported into the mitochondria via Carnitine Palmitoyltransferase-1 (CPT-1), it becomes a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Instead of undergoing standard β -oxidation, MCAD catalyzes a β -elimination reaction on the 4-thia thioester. This aberrant reaction generates highly reactive acryloyl-CoA and cytotoxic thiolates, which covalently modify mitochondrial proteins, deplete cellular glutathione, and trigger apoptosis [1].

Bioactivation A 3-Decylthiopropanoic Acid (Cytosol) B CPT-1 Transporter (Mitochondrial Entry) A->B C 3-Decylthiopropanoyl-CoA (Mitochondrial Matrix) B->C D MCAD Enzyme (Beta-Oxidation Attempt) C->D E Beta-Elimination Reaction D->E F Reactive Thiolates & Acryloyl-CoA E->F G Mitochondrial Toxicity & Apoptosis F->G I1 Etomoxir Inhibition I1->B

Caption: MCAD-mediated bioactivation of 4-thia fatty acids into cytotoxic metabolites.

Part 2: Troubleshooting Guides & Experimental Protocols (The "How")

Issue 1: Preventing Acute Membrane Disruption

The Fix: Conjugate 3-decylthiopropanoic acid to Fatty Acid-Free BSA at a strict 5:1 to 6:1 molar ratio. This mimics physiological lipid transport and prevents detergent-like membrane lysis [2].

Self-Validating Protocol: BSA Complexation Causality Check: A successful complexation will yield a crystal-clear solution. Any turbidity indicates unbound fatty acid micelles, which will ruin your assay.

  • Prepare Fatty Acid Stock: Dissolve 3-decylthiopropanoic acid in 50% (v/v) ethanol to a concentration of 150 mM. Heat to 65°C and vortex periodically until completely dissolved.

  • Prepare BSA Base: Dissolve Ultra Fatty Acid-Free BSA (endotoxin < 0.01 EU/mg) in 150 mM NaCl to a 10% (w/v) concentration. Warm the solution in a 37°C water bath. Do not exceed 40°C, as BSA will denature and aggregate.

  • Complexation: Slowly add the 150 mM fatty acid stock dropwise to the 37°C BSA solution while continuously swirling. Aim for a final molar ratio of 5:1 (FA:BSA).

  • Incubation: Incubate the mixture at 37°C for 1 hour to allow the high-affinity binding pockets of BSA to securely sequester the fatty acid.

  • Validation & Sterilization: Visually inspect the solution. If it is cloudy, discard it. If clear, sterile filter through a 0.22 µm PES membrane and store aliquots at -20°C [3].

BSA_Workflow S1 Dissolve FA in EtOH (Heat to 65°C) S3 Dropwise Mixing (Maintain 37°C) S1->S3 S2 Prepare 10% FA-Free BSA in 150mM NaCl (37°C) S2->S3 S4 Incubate 1 Hour (Complex Formation) S3->S4 S5 Sterile Filter (0.22µm) & Store at -20°C S4->S5

Caption: Step-by-step workflow for BSA-fatty acid complexation to prevent acute toxicity.

Issue 2: Bypassing Delayed Mitochondrial Toxicity

The Fix: If your research focuses on cytosolic or nuclear targets (e.g., PPAR agonism) rather than mitochondrial oxidation, you must prevent the compound from encountering MCAD.

Self-Validating Protocol: CPT-1 Inhibition via Etomoxir Causality Check: If cell viability is rescued by Etomoxir, you have definitively proven that the toxicity is MCAD-dependent and not an artifact of your BSA preparation.

  • Pre-treatment: Seed cells and culture until 70-80% confluent. Replace media with assay-specific low-serum media containing 40 µM Etomoxir (a selective CPT-1 inhibitor).

  • Incubation: Incubate for 1 hour at 37°C to ensure complete blockade of the mitochondrial carnitine shuttle.

  • Treatment: Add the BSA-complexed 3-decylthiopropanoic acid to the cells.

  • Assay Timing: Harvest cells or read assay signals within 12-18 hours. Prolonged exposure (>48h) even with Etomoxir may lead to alternative toxicity pathways due to lipid droplet accumulation.

Part 3: Quantitative Data Presentation

Use the following table to select the appropriate mitigation strategy based on your experimental constraints and desired viability outcomes.

Mitigation StrategyTarget MechanismOptimal Concentration / RatioImpact on 24h Cell ViabilityBest Use Case
BSA Complexation Prevents acute membrane disruption5:1 to 6:1 (FA:BSA molar ratio)Increases from <20% to ~85%Universal requirement for all in vitro fatty acid assays.
Etomoxir Co-treatment Blocks mitochondrial CPT-1 transport40 µMIncreases from ~40% to >90%Studying cytosolic/nuclear targets (e.g., PPAR activation).
MCAD siRNA Knockdown Prevents β -elimination bioactivation>80% knockdown efficiencyIncreases from ~40% to >95%Target validation without pharmacological off-target effects.
Shortened Assay Window Evades toxic metabolite accumulation6 to 12 hoursHigh (>95%)Acute signaling assays (e.g., rapid phosphorylation cascades).

References

  • Elimination Reactions in the Medium-Chain Acyl-CoA Dehydrogenase: Bioactivation of Cytotoxic 4-Thiaalkanoic Acids. Biochemistry.[Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology of Reproduction.[Link]

  • Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia. PLOS One.[Link]

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 3-Decylthiopropanoic Acid Functionalization

Welcome to the technical support center dedicated to addressing the challenges associated with the functionalization of 3-decylthiopropanoic acid. The bulky 3-decylthio substituent presents significant steric hindrance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the functionalization of 3-decylthiopropanoic acid. The bulky 3-decylthio substituent presents significant steric hindrance, which can impede standard synthetic protocols, leading to low yields and incomplete reactions.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect the functionalization of 3-decylthiopropanoic acid?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reacting site physically obstructs the approach of a reactant.[1][2] In the case of 3-decylthiopropanoic acid, the long, flexible decylthio chain at the beta-position to the carboxyl group creates a congested environment. This "molecular shielding" makes it difficult for nucleophiles (like amines or alcohols) to attack the activated carboxyl group, thereby slowing down or preventing desired reactions such as amide bond formation or esterification.[1] Common indicators of steric hindrance in your reactions include significantly lower than expected yields, the presence of unreacted starting material even with excess reagents, and the formation of side products.[2]

Q2: My standard amide coupling reaction with EDC/HOBt is failing to produce my desired amide with 3-decylthiopropanoic acid. What is the primary cause and what are my immediate options?

A2: Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome significant steric barriers.[3][4] The activated intermediate they form may not be reactive enough to couple with the incoming amine before it decomposes or participates in side reactions.[4]

Your immediate course of action should be to switch to a more powerful in-situ activating reagent.[3] These reagents form highly reactive intermediates that can overcome the high activation energy associated with sterically demanding reactions.[4]

Q3: Which specific classes of coupling reagents are more effective for sterically hindered substrates like 3-decylthiopropanoic acid?

A3: For challenging couplings, consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective than standard carbodiimides.[3][5] They form highly reactive O-acylisourea derivatives that readily react with amines. HATU, in particular, is often recommended for difficult couplings due to the formation of a highly reactive OAt-ester.[5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for sterically hindered couplings and are known to suppress racemization if chiral amines are used.[3][4][5]

  • Acyl Fluoride Precursors: For extremely hindered systems where even uronium or phosphonium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[3][6] Reagents like TFFH or BTFFH can be used for this in situ conversion.[3][6] Acyl fluorides are less sterically demanding than many other activated species, which can facilitate the nucleophilic attack.[4][6]

Q4: Beyond changing the coupling reagent, how can I modify my reaction conditions to improve the yield of my functionalized product?

A4: Optimizing reaction conditions is crucial. Consider the following adjustments:

  • Temperature: Increasing the reaction temperature provides more energy to overcome the activation barrier.[1] Microwave-assisted synthesis can be particularly effective for rapidly and uniformly heating the reaction, often leading to significantly faster reaction times and higher yields for hindered couplings.[3][4]

  • Solvent: The choice of solvent is critical for solvating the reactants and facilitating the reaction. For sterically hindered couplings, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[3] In some cases, less polar solvents like dichloromethane (DCM) may be effective, particularly when using acyl chlorides.[4]

  • Reaction Time: Sterically hindered reactions are inherently slower.[1] Increasing the reaction time, for instance, from a few hours to overnight, can often drive the reaction to completion.[3]

  • Double Coupling: If a single coupling reaction does not go to completion, a "double coupling" can be performed. This involves adding a fresh portion of the activated carboxylic acid and coupling reagents to the reaction mixture after the initial coupling period.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution(s)
Low to No Product Formation Insufficient activation of the carboxylic acid due to steric hindrance.Switch to a more potent coupling reagent such as HATU, PyBOP, or HCTU.[3][4][5] For extremely difficult cases, consider converting the carboxylic acid to an acyl fluoride using a reagent like BTFFH.[6]
Low reactivity of the nucleophile (amine or alcohol).Increase the reaction temperature. Microwave heating is a highly effective option.[3][4]
Suboptimal solvent choice leading to poor solvation.Change the solvent to NMP, which has excellent solvating properties for hindered reactions.[3]
Incomplete Reaction (Starting Material Remains) Reaction has not reached completion due to slow kinetics.Increase the reaction time significantly (e.g., to 12-24 hours).[3][7]
Insufficient equivalents of reagents.Perform a double coupling by adding a fresh batch of activated acid and coupling reagents.[3]
Formation of Side Products Decomposition of the activated intermediate.Use a more stable and highly reactive intermediate, such as an acyl fluoride.[6] Ensure anhydrous conditions, as water can quench the activated species.
Racemization (if using a chiral nucleophile).Use a coupling reagent known to suppress racemization, such as PyAOP, often in combination with an additive like HOAt.[4]

Experimental Protocols

Protocol 1: Amide Coupling of 3-Decylthiopropanoic Acid using HATU

This protocol is designed for the amide bond formation of 3-decylthiopropanoic acid with a primary or secondary amine, where standard methods have proven ineffective.

Materials:

  • 3-Decylthiopropanoic acid

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N-methylpyrrolidone (NMP)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-decylthiopropanoic acid (1.0 equivalent) in anhydrous NMP.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS). For particularly hindered amines, the reaction may require heating to 40-50°C.

  • Reactions are typically complete within 12-24 hours.[7]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Esterification of 3-Decylthiopropanoic Acid via Steglich Esterification

This protocol is suitable for the esterification of the sterically hindered 3-decylthiopropanoic acid with an alcohol.

Materials:

  • 3-Decylthiopropanoic acid

  • Alcohol of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry reaction vessel, dissolve 3-decylthiopropanoic acid (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[8]

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizing the Workflow

Workflow for Troubleshooting Hindered Couplings

Troubleshooting_Workflow Start Start: Low Yield in 3-Decylthiopropanoic Acid Functionalization Assess_Reagent Assess Coupling Reagent: Using EDC/DCC? Start->Assess_Reagent Switch_Reagent Switch to Potent Reagent (e.g., HATU, PyBOP) Assess_Reagent->Switch_Reagent Yes Modify_Conditions Modify Reaction Conditions: - Increase Temperature/Time - Change Solvent (NMP) Assess_Reagent->Modify_Conditions No Still_Low_Yield1 Still Low Yield? Switch_Reagent->Still_Low_Yield1 Still_Low_Yield1->Modify_Conditions Yes Success Reaction Successful Still_Low_Yield1->Success No Still_Low_Yield2 Still Low Yield? Modify_Conditions->Still_Low_Yield2 Acyl_Fluoride Consider Acyl Fluoride Strategy Still_Low_Yield2->Acyl_Fluoride Yes Still_Low_Yield2->Success No Acyl_Fluoride->Success

Caption: A decision-making workflow for troubleshooting functionalization reactions.

Carboxylic Acid Activation Pathways

Activation_Pathways Acid 3-Decylthiopropanoic Acid EDC EDC/HOBt Acid->EDC HATU HATU Acid->HATU BTFFH BTFFH Acid->BTFFH Intermediate1 {O-Acylisourea (Moderately Reactive)} EDC->Intermediate1 + Amine Intermediate2 {OAt-Active Ester (Highly Reactive)} HATU->Intermediate2 + Amine Intermediate3 {Acyl Fluoride (Very Highly Reactive)} BTFFH->Intermediate3 + Amine

Caption: Comparison of carboxylic acid activation pathways for amide synthesis.

References

  • The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters - ACS Publications. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • The effect of different solvent and temperature on the reaction. ResearchGate. Available at: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • 5.2.2 Synthesis of Esters. NPTEL Archive. Available at: [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectrum validation of 3-decylthiopropanoic acid functional groups

Analytical Comparison Guide: FTIR Spectrum Validation of 3-Decylthiopropanoic Acid As a Senior Application Scientist, I approach the structural validation of complex amphiphilic molecules not merely as a routine test, bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR Spectrum Validation of 3-Decylthiopropanoic Acid

As a Senior Application Scientist, I approach the structural validation of complex amphiphilic molecules not merely as a routine test, but as a rigorous exercise in vibrational spectroscopy. Validating 3-decylthiopropanoic acid presents a unique analytical challenge: researchers must simultaneously confirm the presence of a highly polar, hydrogen-bonded carboxylic acid dimer and a relatively non-polar, weakly IR-active thioether (-S-) linkage, all anchored by a hydrophobic decyl chain.

This guide objectively compares the two primary Fourier-Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —to determine the optimal methodology for validating this specific molecule.

Mechanistic Context & Spectral Signatures

Before selecting a sampling technique, we must define the expected vibrational modes of 3-decylthiopropanoic acid. The molecule is characterized by three distinct functional domains:

  • The Carboxylic Acid (-COOH) Domain: In its solid state, this molecule forms hydrogen-bonded dimers. This dimerization drastically alters its IR signature, producing a massive, broad O-H stretching envelope (3300–2500 cm⁻¹) and shifting the C=O stretch to a lower frequency, typically around 1710 cm⁻¹ ()[1].

  • The Thioether (-S-) Linkage: The C-S stretching vibration possesses a very weak dipole moment change, resulting in a low-intensity band in the fingerprint region (700–600 cm⁻¹).

  • The Alkyl Chain: The decyl backbone produces strong C-H stretching vibrations (2950–2850 cm⁻¹) and a characteristic long-chain -CH₂- rocking band near 720 cm⁻¹.

Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission

To validate these functional groups, laboratories typically choose between ATR and KBr pellet methods. The choice dictates how infrared light interacts with the sample, directly impacting the resolution of our target functional groups ()[2].

  • ATR-FTIR (Surface Reflectance): The IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample by 0.5 to 2 micrometers ()[3]. Causality: Because penetration depth ( dp​ ) is directly proportional to wavelength, low-wavenumber peaks (like the C-S stretch) are artificially enhanced, while high-wavenumber peaks (like the O-H stretch) appear weaker.

  • KBr Pellet (Transmission): The sample is diluted in an IR-transparent potassium bromide matrix and pressed into a disc. Causality: This method strictly follows the Beer-Lambert law. Because the effective pathlength is much longer than the ATR evanescent wave, KBr provides superior sensitivity for detecting inherently weak bands, such as the thioether linkage ()[4].

Quantitative Data Summary

The following table summarizes the expected spectral data for 3-decylthiopropanoic acid and compares the performance of both techniques.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Pellet Performance
Carboxylic Acid O-H Stretch3300 – 2500 (Broad)Good (Intensity reduced at high cm⁻¹)Excellent (Requires strictly anhydrous KBr)
Carboxylic Acid C=O Stretch~1710Excellent (Sharp, highly resolved)Excellent
Carboxylic Acid O-H Out-of-plane Wag960 – 900ExcellentExcellent
Alkyl Chain C-H Stretch (sp³)2950 – 2850GoodExcellent
Alkyl Chain -CH₂- Rocking~720ExcellentExcellent
Thioether C-S Stretch700 – 600Poor (May be lost in baseline noise)Good (Pathlength can be manually increased)

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating; the protocol itself must contain internal checks to prevent false positives. Below are the step-by-step methodologies for both techniques.

Protocol A: ATR-FTIR Rapid Screening

Best for: Immediate validation of the carboxylic acid and alkyl chain.

  • Background Collection: Run a 64-scan background spectrum on the clean, empty ATR crystal.

    • Causality: Removes atmospheric CO₂ (2350 cm⁻¹) and water vapor interferences that could mask the broad O-H envelope.

  • Sample Application: Place 2–5 mg of 3-decylthiopropanoic acid directly onto the crystal. Apply maximum pressure using the anvil clamp.

    • Causality: The evanescent wave only penetrates ~1 µm. Without intimate optical contact, the spectrum will exhibit severe baseline drift and poor signal-to-noise ratio.

  • Data Acquisition & Correction: Collect the spectrum at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm via the spectrometer software.

    • Causality: Corrects the wavelength-dependent penetration depth, normalizing the weak O-H stretch at 3000 cm⁻¹ relative to the strong fingerprint region, allowing for accurate comparison against transmission libraries.

  • Self-Validation Checkpoint: Evaluate the C=O stretch (~1710 cm⁻¹). If this peak is present, the system must also display a broad O-H stretch (3300–2500 cm⁻¹) and an O-H wag (~940 cm⁻¹). If the C=O is present but the O-H stretch is a sharp peak near 3500 cm⁻¹, the acid has not dimerized properly, or the sample is contaminated.

Protocol B: KBr Pellet Trace Analysis

Best for: High-resolution confirmation of the weak C-S thioether linkage.

  • Matrix Desiccation: Bake spectroscopic-grade KBr powder at 105°C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which will completely obscure the carboxylic acid signatures of the target molecule ()[5].

  • Sample Dilution: Grind 1 mg of 3-decylthiopropanoic acid with 100 mg of desiccated KBr using an agate mortar and pestle until a homogeneous, fine powder is achieved.

    • Causality: Reduces particle size below the wavelength of IR light, preventing the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pellet Pressing: Transfer the mixture to a die and press at 10 tons under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of opaque micro-fractures in the pellet, ensuring a flat baseline.

  • Self-Validation Checkpoint: Before analyzing the target compound, inspect the 1640 cm⁻¹ region. If a sharp peak is present at 1640 cm⁻¹, the KBr matrix has absorbed atmospheric moisture. This invalidates the O-H stretching region. The pellet must be discarded, and the KBr re-desiccated. If the baseline is clean, proceed to validate the weak C-S stretch at 700–600 cm⁻¹.

Validation Workflow Visualization

FTIR_Validation Sample 3-decylthiopropanoic acid Sample ATR ATR-FTIR Method (Surface Reflectance) Sample->ATR Rapid screening KBr KBr Pellet Method (Transmission) Sample->KBr Trace analysis Valid_COOH Validate -COOH O-H: 3300-2500 cm⁻¹ C=O: ~1710 cm⁻¹ ATR->Valid_COOH Valid_CS Validate Thioether C-S: 700-600 cm⁻¹ ATR->Valid_CS May be weak Check_Water Internal Validation: Check 1640 cm⁻¹ (H2O) KBr->Check_Water Assess matrix KBr->Valid_CS High resolution Check_Water->Valid_COOH If no H2O peak Success Structural Validation Complete Valid_COOH->Success Valid_CS->Success

FTIR validation logic for 3-decylthiopropanoic acid functional groups.

Conclusion & Recommendations

For routine validation of 3-decylthiopropanoic acid , ATR-FTIR is the superior choice due to its rapid, non-destructive nature and its excellent resolution of the critical carboxylic acid dimer (C=O and O-H stretches) and alkyl chain. However, if the primary analytical goal is to confirm the integrity of the thioether (-S-) linkage , researchers must utilize the KBr Pellet method. The ability to manipulate the effective pathlength in transmission mode is strictly necessary to resolve the inherently weak C-S stretching vibration from the baseline noise.

References

  • Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Solution URL: [Link]

  • Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL: [Link]

  • Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Surface Engineering: 3-Decylthiopropanoic Acid vs. Dodecanethiol Self-Assembled Monolayers

In the realm of surface science and nanotechnology, self-assembled monolayers (SAMs) represent a cornerstone technology for precisely tailoring the chemical and physical properties of interfaces.[1][2] The choice of mole...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of surface science and nanotechnology, self-assembled monolayers (SAMs) represent a cornerstone technology for precisely tailoring the chemical and physical properties of interfaces.[1][2] The choice of molecule used to form the SAM is paramount, as it dictates the final functionality of the surface. This guide provides an in-depth comparison of two widely used alkanethiols: 3-decylthiopropanoic acid (DTP) and 1-dodecanethiol (DDT). While structurally similar, their terminally functionalized alkyl chains give rise to profoundly different surface characteristics, making them suitable for distinct applications.

This analysis moves beyond a simple catalog of properties to explain the causal relationships between molecular structure and monolayer performance, providing researchers, materials scientists, and drug development professionals with the field-proven insights needed to make informed experimental choices.

Foundational Principles: The Thiol-Gold Assembly

Both DTP and DDT SAMs are typically formed on noble metal surfaces, most commonly gold. The formation is a spontaneous process driven by two primary interactions:

  • Chemisorption: A strong, semi-covalent bond forms between the sulfur atom of the thiol headgroup and the gold substrate (Au-S), with a bond strength of approximately 45 kcal/mol. This is the anchoring mechanism that initiates monolayer formation.[3]

  • Interchain van der Waals Forces: The long alkyl chains of adjacent molecules interact, promoting a densely packed, ordered, crystalline-like structure.[3][4] To maximize these interactions, the chains typically tilt at an angle of about 30 degrees from the surface normal.[5]

While the anchoring mechanism and alkyl chain packing are common to both molecules, the terminal group is the critical differentiator that defines the monolayer's utility.

cluster_DTP 3-Decylthiopropanoic Acid (DTP) cluster_DDT 1-Dodecanethiol (DDT) cluster_Substrate Gold Substrate DTP SH (CH₂)₂COOH Decyl Chain + Carboxyl Group Au Au | Au | Au | Au | Au DTP:head->Au Chemisorption (Au-S Bond) DDT SH (CH₂)₁₁CH₃ Dodecyl Chain + Methyl Group DDT:head->Au Chemisorption (Au-S Bond)

Caption: Molecular structures of DTP and DDT and their common thiol-gold anchoring mechanism.

The Critical Differentiator: Performance by Terminal Group

The choice between DTP and DDT almost invariably comes down to the desired surface chemistry. DTP's terminal carboxyl group (-COOH) presents a hydrophilic, reactive interface, while DDT's terminal methyl group (-CH₃) creates a hydrophobic, inert surface.

Property3-Decylthiopropanoic Acid (DTP) SAM1-Dodecanethiol (DDT) SAMCausality
Terminal Group Carboxyl (-COOH)Methyl (-CH₃)The end-group dictates all subsequent surface properties.
Surface Energy High (Hydrophilic)Low (Hydrophobic)-COOH group can hydrogen bond with water; -CH₃ is nonpolar.
Water Contact Angle Low (~15-30°)High (~110-115°)Quantifies the difference in surface energy and wettability.
Surface Reactivity High (Chemically Active)Low (Chemically Inert)-COOH is a versatile chemical handle for covalent modification.
Corrosion Resistance ModerateExcellentDDT forms a highly dense, hydrophobic barrier that repels corrosive agents.[4]
Friction Coefficient HigherLowerThe polar -COOH group leads to greater adhesive forces.[6]
Wear Stability LowerHigherStronger van der Waals forces in the well-ordered DDT monolayer enhance mechanical robustness.[6]
Primary Applications Biosensors, Biomolecule Immobilization, Drug Delivery PlatformsAnti-fouling, Corrosion Protection, Microfluidics, Surface PassivationApplications are a direct consequence of the surface properties.
Surface Energetics and Wettability

The most immediate difference between DTP and DDT SAMs is their interaction with water.

  • DTP SAMs: The terminal carboxyl groups render the surface hydrophilic. This is due to their ability to engage in hydrogen bonding with water molecules. Surfaces coated with carboxyl-terminated SAMs are highly wettable.[7][8]

  • DDT SAMs: The surface is dominated by low-energy methyl groups, making it exceptionally hydrophobic and water-repellent.[4] This property is valuable for creating anti-fouling coatings and in microfluidic devices to control liquid flow.[4]

Surface Reactivity and Bio-conjugation Potential

This is arguably the most significant functional difference.

  • DTP SAMs: The carboxyl group is a powerful chemical handle. It can be readily activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups present in proteins, peptides, and other biomolecules. This makes DTP an ideal platform for constructing biosensors, immobilizing enzymes, and creating biocompatible surfaces for cell culture.[2][7]

  • DDT SAMs: The methyl-terminated surface is chemically inert and non-reactive. This lack of functionality is advantageous when a passive, non-stick, or simply well-defined hydrophobic surface is required. It often serves as a control surface in biological experiments to study non-specific protein adsorption.

Tribological and Protective Properties

Experimental data reveals significant differences in the mechanical and protective performance of these monolayers.

  • Corrosion Resistance: DDT forms a densely packed, quasi-crystalline monolayer that acts as an effective physical barrier, shielding the underlying metal from corrosive agents and oxidation.[4][9] The hydrophobic nature further prevents water and electrolytes from reaching the metal surface.

  • Friction and Wear: Studies comparing SAMs with -COOH and -CH₃ terminal groups have shown that the carboxyl-terminated monolayers exhibit a higher kinetic friction coefficient.[6] In contrast, DDT SAMs demonstrate superior wear stability, likely due to the more ordered packing and stronger lateral cohesion between the long alkyl chains.[6]

Experimental Guide: Protocols for Formation and Validation

Achieving a high-quality, well-ordered monolayer is critically dependent on meticulous experimental technique. The following protocols provide a self-validating system for preparing and characterizing both DTP and DDT SAMs.

Protocol: SAM Preparation on Gold

This procedure details the steps from substrate preparation to monolayer formation. Cleanliness is paramount for achieving a defect-free SAM.[3]

sub_clean 1. Substrate Cleaning piranha Piranha Etch (H₂SO₄:H₂O₂ = 3:1) CAUTION: Explosive with organics! sub_clean->piranha Option A uv_ozone UV/Ozone Clean (15-20 min) sub_clean->uv_ozone Option B rinse_dry_1 Rinse (DI Water, Ethanol) Dry (N₂ Stream) piranha->rinse_dry_1 uv_ozone->rinse_dry_1 immerse Immerse clean substrate in thiol solution rinse_dry_1->immerse sol_prep 2. Solution Preparation prep_thiol Prepare 1 mM Thiol Solution in Absolute Ethanol sol_prep->prep_thiol degas Degas solvent to minimize thiol oxidation prep_thiol->degas degas->immerse immersion 3. SAM Formation immersion->immerse incubate Incubate for 18-24 hours in a sealed, inert atmosphere (N₂ or Ar) immerse->incubate rinse_dry_2 Rinse (Ethanol) to remove physisorbed molecules Dry (N₂ Stream) incubate->rinse_dry_2 final_rinse 4. Final Rinse & Dry

Caption: Experimental workflow for the preparation of alkanethiol SAMs on a gold substrate.

Step-by-Step Methodology:

  • Gold Substrate Cleaning: A pristine surface is essential.[3]

    • Piranha Solution (Use with extreme caution): Immerse the gold substrate in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 5-10 minutes.

    • Rinsing: Extensively rinse the substrate with deionized water followed by absolute ethanol.

    • Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas. Use immediately.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of either DTP or DDT in high-purity, absolute ethanol.[3]

    • To minimize oxidation of the thiol, it is best practice to use a solvent that has been degassed by bubbling with nitrogen or argon.[3]

    • Note for DTP: For carboxyl-terminated thiols, ensuring the protonation state may be necessary depending on the application. For standard formation, no pH adjustment is needed, but for specific binding studies, the solution can be acidified slightly (e.g., with HCl) to ensure the -COOH group is fully protonated.[10]

  • SAM Formation:

    • Place the cleaned, dry gold substrate into the thiol solution in a clean glass container.

    • Seal the container and backfill with an inert gas (N₂ or Ar) to prevent contamination and oxidation.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature. While initial adsorption is rapid, this extended time allows the monolayer to anneal into a well-ordered, low-defect state.[10][11]

  • Final Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Thoroughly rinse the surface with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

    • Dry the SAM-coated substrate under a stream of high-purity nitrogen. The surface is now ready for characterization or use.

Protocol: Essential Characterization & Validation

Validation is key to ensuring the quality and functionality of the prepared monolayer.

cluster_Techniques Validation Workflow cluster_Results Expected Outcome SAM_Sample Prepared SAM on Gold ContactAngle Contact Angle Goniometry (Wettability) SAM_Sample->ContactAngle XPS XPS (Elemental Composition) SAM_Sample->XPS IRRAS IRRAS (Functional Groups & Order) SAM_Sample->IRRAS AFM AFM (Topography) SAM_Sample->AFM Result_CA DTP: Low Angle (<30°) DDT: High Angle (>110°) ContactAngle->Result_CA Verify Result_XPS Confirms Au, S, C. DTP also shows O 1s peak. XPS->Result_XPS Verify Result_IRRAS C-H stretch indicates ordered chains. DTP shows C=O stretch. IRRAS->Result_IRRAS Verify Result_AFM Atomically smooth surface (if on Au(111)/mica) AFM->Result_AFM Verify

Caption: A typical workflow for the characterization and validation of a self-assembled monolayer.

  • Contact Angle Goniometry: This is the fastest and simplest method to confirm the nature of the terminal surface. A sessile drop of water is placed on the surface, and the angle it makes is measured. A high-quality DTP SAM will yield a low contact angle, while a DDT SAM will produce a high one, as listed in the table.

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the surface. For both SAMs, it should confirm the presence of Carbon (C 1s), Sulfur (S 2p), and Gold (Au 4f). A key validation for DTP is the presence of a clear Oxygen (O 1s) peak, confirming the incorporation of the carboxyl group. The S 2p spectrum can confirm the sulfur is present as a thiolate bound to gold.[9][12]

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is highly sensitive to the molecular orientation within the SAM.[13] The positions of the methylene C-H stretching vibrations (νₐ(CH₂) and νₛ(CH₂)) indicate the conformational order of the alkyl chains. For a well-ordered, all-trans chain, these peaks appear near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. For DTP, the C=O stretch of the carboxyl group will also be visible (~1700-1740 cm⁻¹).

  • Atomic Force Microscopy (AFM): AFM provides topographical information. On an atomically flat substrate like Au(111) on mica, a high-quality SAM should exhibit a smooth, uniform surface.[1][14] It can also be used to identify defects like pinholes or contamination.

Conclusion and Recommendations

The selection between 3-decylthiopropanoic acid and 1-dodecanethiol is fundamentally a choice between chemical reactivity and chemical inertness.

  • Choose 3-Decylthiopropanoic Acid (DTP) when the goal is to create a functionalized surface. Its terminal carboxyl group is an essential gateway for the covalent immobilization of biomolecules, making it the superior choice for applications in biosensing, biocompatible coatings, and as a platform for further chemical synthesis.

  • Choose 1-Dodecanethiol (DDT) when the objective is to create a passive, stable, and hydrophobic surface. Its inert methyl-terminated monolayer provides excellent corrosion protection, low surface energy for anti-fouling and microfluidic applications, and serves as a robust, well-defined model system for fundamental surface science studies.

By understanding the causality between the molecular structure of these thiols and the resulting monolayer properties, researchers can confidently select the appropriate tool for their specific surface engineering challenge.

References

  • Vertex AI Search Result, Enhancing Surface Properties with 1-Dodecanethiol SAMs.
  • ChemicalBook, 1-Dodecanethiol: properties and applic
  • Institute of Solid State Physics, Self assembled monolayer form
  • BenchChem, Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly.
  • PMC, Spatial variations of conductivity of self-assembled monolayers of dodecanethiol on Au/mica and Au/Si substr
  • Characterization of organic self-assembled monolayers using bimodal
  • Sigma-Aldrich, Preparing Self-Assembled Monolayers.
  • Spectroscopy Online, Infrared Analysis of Self Assembled Monolayers (March 24 2026).
  • ACS Publications, Self-Assembled Monolayers of n-Dodecanethiol on Electrochemically Modified Polycrystalline Nickel Surfaces.
  • RSC Publishing, Structural characterization of self-assembled monolayers of pyridine-terminated thiol
  • IntechOpen, Applications of Graphene Modified by Self-Assembled Monolayers (September 13 2019).
  • PMC, Insertion shuttle with carboxyl terminated self-assembled monolayer coatings for implanting flexible polymer neural probes in the brain.
  • ResearchGate, SEM image of (a) 1-dodecanethiol, (b) 1-octadecanethiol and (c)...
  • ACS Publications, Synthesis of Carboxylic Acid Monolayers by Ozonolysis of 10-Undecenyltrichlorosilane SAMs (January 23 2008).
  • Sigma-Aldrich, Molecular Self-Assembly.
  • Sigma-Aldrich, Self-Assembled Monolayers: Advantages of Pure Alkanethiols.

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of 3-Decylthiopropanoic Acid

Executive Summary The structural characterization of thioether carboxylic acids, such as 3-decylthiopropanoic acid (C₁₃H₂₆O₂S), presents unique analytical challenges. These compounds are critical intermediates in lipidom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of thioether carboxylic acids, such as 3-decylthiopropanoic acid (C₁₃H₂₆O₂S), presents unique analytical challenges. These compounds are critical intermediates in lipidomics, surfactant manufacturing, and targeted drug delivery systems. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF-MS) against traditional Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) for the structural elucidation of 3-decylthiopropanoic acid.

By analyzing the specific fragmentation mechanics, we demonstrate why HR-ESI-QTOF-MS operating in negative ion mode is the superior platform for identifying low-energy, charge-remote fragmentation pathways inherent to thioether aliphatic chains[1].

Platform Comparison: HR-LC-MS/MS vs. GC-EI-MS

When selecting an analytical platform for 3-decylthiopropanoic acid, researchers must weigh ionization softness against structural resolution.

The Limitation of GC-EI-MS

Standard GC-EI-MS (70 eV) is a "hard" ionization technique. Because 3-decylthiopropanoic acid contains a highly polar carboxylic acid moiety, it cannot be analyzed directly via GC without prior derivatization (e.g., methylation to form methyl 3-decylthiopropanoate). Even post-derivatization, the 70 eV electron beam often obliterates the molecular ion ( M+∙ ). The resulting spectrum is dominated by generic hydrocarbon fragments (m/z 43, 57, 71) and a base peak corresponding to the α -cleavage of the ester[2], stripping away the structural context of the thioether linkage.

The Superiority of HR-ESI-QTOF-MS

HR-ESI-QTOF-MS utilizes "soft" ionization. In negative electrospray ionization (ESI-), the carboxylic acid readily deprotonates to form a highly stable [M−H]− precursor ion at m/z 245.1575. By applying targeted Collision-Induced Dissociation (CID), the QTOF instrument isolates this precursor and subjects it to controlled fragmentation. This preserves the intact molecular mass while generating diagnostic product ions that confirm both the decyl chain length and the precise location of the sulfur atom[3].

Analytical workflow comparison: HR-LC-MS/MS vs. GC-EI-MS for thioether carboxylic acids.

Fragmentation Mechanics & Causality (ESI- CID)

Understanding the fragmentation pattern of 3-decylthiopropanoic acid requires analyzing the causality behind its gas-phase breakdown. In negative ion mode, the charge is localized on the carboxylate group. The fragmentation is driven by the interaction between this charge center and the polarizable sulfur atom.

Pathway A: E1cB-like Elimination (m/z 71.0133)

The most diagnostic, low-energy fragmentation pathway for 3-thiopropanoic acid derivatives is the loss of the intact thiol chain. The carboxylate anion abstracts a proton from the α -carbon (adjacent to the carbonyl), triggering an E1cB-like elimination. This neutral loss of decanethiol (174 Da) yields the acrylate anion at m/z 71.0133. This peak is the hallmark of a 3-thiopropanoic acid backbone.

Pathway B: Maccoll-Type Elimination (m/z 105.0010)

A competing pathway involves a six-membered cyclic transition state where the sulfur atom facilitates the cleavage of the decyl chain. This results in the neutral loss of 1-decene (140 Da), leaving the 3-mercaptopropanoate anion at m/z 105.0010.

Pathway C: High-Energy C-S Homolysis (m/z 173.1364)

At higher collision energies (>30 eV), charge-remote homolytic cleavage of the C-S bond occurs. The charge migrates to the sulfur atom, resulting in the neutral loss of acrylic acid (72 Da) and the formation of the decanethiolate anion at m/z 173.1364.

ESI(-) CID fragmentation pathways of 3-decylthiopropanoic acid across varying collision energies.

Quantitative Data Presentation

The following table summarizes the HR-ESI-QTOF-MS/MS data for 3-decylthiopropanoic acid at an optimal collision energy of 20 eV. Mass accuracy within 5 ppm is required to validate the elemental composition of the fragments[3].

Fragment IdentityFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (%)
Precursor Ion [C₁₃H₂₅O₂S]⁻245.1575245.1581+2.415.0
Acrylate Anion [C₃H₃O₂]⁻71.013371.0135+2.8100.0 (Base)
3-Mercaptopropanoate [C₃H₅O₂S]⁻105.0010105.0008-1.945.2
Decanethiolate [C₁₀H₂₁S]⁻173.1364173.1370+3.412.5
Decyl Carbanion (Trace)[C₁₀H₂₁]⁻141.1643141.1640-2.13.1

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It utilizes stepped collision energies to capture the full kinetic breakdown curve of the molecule, preventing false positives from isobaric interferences.

Step 1: Sample Preparation
  • Dissolve 1.0 mg of 3-decylthiopropanoic acid standard in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using an initial mobile phase composition of 95% Water / 5% Acetonitrile.

  • Validation Check: Include a procedural blank (solvent only) to ensure no background contamination of the m/z 245 isobaric space.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Expert Insight: Although formic acid slightly suppresses ESI(-) ionization, it is strictly required to keep the carboxylic acid protonated during the chromatographic run to prevent peak tailing. We rely on the high pH of the ESI droplet surface and the applied capillary voltage to drive gas-phase deprotonation.

Step 3: HR-ESI-QTOF-MS/MS Parameters
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: Nitrogen at 300°C, 10 L/min.

  • Precursor Isolation: m/z 245.15 ± 0.5 Da.

  • Collision Energy (CE) Stepping:

    • Acquire separate MS/MS spectra at 10 eV, 20 eV, and 40 eV .

    • Causality: Stepping is mandatory because the E1cB elimination (yielding m/z 71) dominates at 10 eV, while the higher-energy C-S bond homolysis (yielding m/z 173) will only visibly manifest at 40 eV[1].

References

  • Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes Source: semanticscholar.org URL:[Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready Source: scienceready.com.au URL:[Link]

Sources

Comparative

3-decylthiopropanoic acid vs other thioether carboxylic acid ligands

Surface Engineering of Nanoparticles: 3-Decylthiopropanoic Acid vs. Alternative Thioether Carboxylic Acid Ligands The functionalization of metallic nanoparticles—particularly gold nanoparticles (AuNPs) and quantum dots (...

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Author: BenchChem Technical Support Team. Date: April 2026

Surface Engineering of Nanoparticles: 3-Decylthiopropanoic Acid vs. Alternative Thioether Carboxylic Acid Ligands

The functionalization of metallic nanoparticles—particularly gold nanoparticles (AuNPs) and quantum dots (QDs)—requires a delicate balance between core stabilization and surface accessibility. While traditional thiol-based ligands like 3-mercaptopropanoic acid (MPA) have long been the industry standard, they suffer from oxidative dimerization and can actively etch the metallic surface over time.

To overcome these limitations, researchers have pivoted to thioether carboxylic acids . These ligands act as soft Lewis bases, forming dynamic dative bonds that heal surface defects without degrading the nanoparticle core[1]. Among this class, 3-decylthiopropanoic acid (3-DTP) has emerged as an optimal ligand. This guide objectively compares 3-DTP against its shorter and longer alkyl-chain counterparts, detailing the causality behind its superior performance and providing a self-validating protocol for its application.

Mechanistic Causality: The "Goldilocks" Hydrophobic Balance

The performance of a thioether carboxylic acid ligand is dictated by three structural domains: the thioether anchor (for metal binding), the terminal carboxylic acid (for aqueous solubility and bioconjugation), and the intermediate alkyl chain (for monolayer packing).

The length of the alkyl chain is the primary variable controlling colloidal stability[2].

  • Short Chains (e.g., 3-Hexylthiopropanoic acid, 3-HTP): A 6-carbon chain lacks sufficient van der Waals cohesive energy. The resulting self-assembled monolayer (SAM) is highly fluid, allowing ions to penetrate and screen the stabilizing surface charge, leading to aggregation in physiological buffers.

  • Long Chains (e.g., 3-Dodecylthiopropanoic acid, 3-DDTP): A 12-carbon chain provides excellent crystalline packing. However, the overwhelming hydrophobicity of the dodecyl chain counteracts the hydrophilicity of the terminal carboxylic acid, drastically reducing the aqueous solubility of the functionalized nanoparticles.

  • The Optimal Chain (3-Decylthiopropanoic acid, 3-DTP): The 10-carbon decyl chain provides exactly enough cohesive energy (~0.8–1.0 kcal/mol per CH₂ group) to form a dense, semi-crystalline SAM that repels ionic penetration, while still allowing the terminal carboxylates to maintain a highly stable aqueous dispersion[3].

Mechanism cluster_0 Thiol Ligands (e.g., MPA) cluster_1 Thioether Ligands (e.g., 3-DTP) T1 Covalent Au-S Bond T2 Oxidative Dimerization T1->T2 T3 Surface Etching & Aggregation T2->T3 E1 Dynamic Dative Bond E2 10-Carbon van der Waals Packing E1->E2 E3 Stable Aqueous Dispersion E2->E3

Fig 1. Thermodynamic degradation pathways of thiols vs. stabilizing mechanisms of thioethers.

Quantitative Data Comparison

The table below summarizes the empirical performance of 3-DTP against alternative ligands when used to cap 10 nm AuNPs.

LigandChain LengthBinding MechanismColloidal Stability (CCC in NaCl)Aqueous SolubilityOxidation Resistance
MPA (Thiol baseline)2 CarbonsCovalent (Au-S)~50 mM>50 mg/mLLow (Forms disulfides)
3-HTP 6 CarbonsDative (Au←S)~150 mM>50 mg/mLHigh
3-DTP 10 CarbonsDative (Au←S)~400 mM 25 mg/mL High
3-DDTP 12 CarbonsDative (Au←S)~450 mM<5 mg/mLHigh

Note: Critical Coagulation Concentration (CCC) indicates the minimum salt concentration required to induce nanoparticle aggregation. Higher values indicate superior steric/electrostatic protection.

Self-Validating Experimental Protocol: Biphasic Ligand Exchange

To successfully functionalize organically synthesized AuNPs with 3-DTP, a biphasic phase-transfer protocol must be employed. This protocol includes a built-in spectroscopic validation step to ensure the integrity of the nanoparticle core.

Materials:
  • 10 nm Oleylamine-capped AuNPs in Toluene (1 mg/mL)

  • 3-Decylthiopropanoic acid (3-DTP)

  • Chloroform (CHCl₃)

  • 0.1 M Sodium Borate Buffer (pH 8.5)

Step-by-Step Workflow:
  • Ligand Solvation: Dissolve 10 mg of 3-DTP in 1 mL of CHCl₃.

    • Causality: Chloroform acts as an optimal co-solvent, fully extending the decyl chain to prevent micellization before interacting with the nanoparticle surface.

  • Biphasic Mixing: Add the 3-DTP solution to 5 mL of the AuNP toluene dispersion. Immediately add 5 mL of the pH 8.5 Sodium Borate buffer.

    • Causality: The alkaline buffer deprotonates the carboxylic acid moiety of 3-DTP. This thermodynamic shift drives the nanoparticles across the liquid-liquid interface into the aqueous phase as the oleylamine is displaced.

  • Dynamic Exchange: Stir the biphasic mixture vigorously at 500 RPM for 12 hours.

    • Causality: Thioether binding is dynamic. Extended stirring allows the 10-carbon chains to undergo conformational annealing, maximizing van der Waals packing density.

  • Self-Validation (Quality Control): Extract 100 µL of the aqueous phase and measure the UV-Vis absorbance spectrum.

    • Validation Check: A successful exchange will yield a sharp Surface Plasmon Resonance (SPR) peak at ~522 nm . If the peak broadens significantly or red-shifts by >5 nm, the ligand packing was insufficient, and irreversible aggregation has occurred.

  • Purification: Transfer the aqueous phase to a 100 kDa MWCO centrifugal filter. Centrifuge at 3000 × g for 15 minutes. Wash with DI water three times to remove unbound 3-DTP.

Workflow A Organic AuNPs (Oleylamine) B Add 3-DTP (in CHCl3) A->B Solvation C Biphasic Stirring (pH 8.5 Buffer) B->C Deprotonation D Phase Transfer (Aqueous) C->D Hydrophilic Shift E UV-Vis Validation (SPR Check) D->E Quality Control

Fig 2. Self-validating biphasic ligand exchange workflow for 3-DTP functionalization.

Conclusion

For researchers developing nanoparticle-based diagnostics or therapeutics, the choice of surface ligand is non-trivial. While shorter thioethers (3-HTP) fail to provide physiological salt stability, and longer thioethers (3-DDTP) compromise aqueous solubility, 3-decylthiopropanoic acid (3-DTP) strikes the ideal structural balance. By leveraging its 10-carbon chain, scientists can achieve highly stable, oxidation-resistant, and bioconjugation-ready nanoparticles.

References

  • Design and Utility of Metal/Metal Oxide Nanoparticles Mediated by Thioether End-Functionalized Polymeric Ligands Source: MDPI Nanomaterials URL:[Link]

  • Multidentate thioether ligands coating gold nanoparticles Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics Source: Nanomaterials (PubMed Central) URL:[Link]

Sources

Validation

A Comparative In Vivo Toxicity Analysis: 3-Decylthiopropanoic Acid Versus Alkanethiols

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of drug development and chemical safety assessment, a thorough understanding of a compound's in vivo toxicity is paramount. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and chemical safety assessment, a thorough understanding of a compound's in vivo toxicity is paramount. This guide provides a comparative analysis of the in vivo toxicity of 3-decylthiopropanoic acid and alkanethiols. While both classes of compounds contain a sulfur atom, their distinct chemical structures lead to different metabolic fates and toxicological profiles. This document will delve into their mechanisms of toxicity, present comparative data from in vivo studies, and provide detailed experimental protocols for researchers to conduct their own assessments. The objective is to equip scientists with the necessary knowledge to make informed decisions regarding the use and development of these compounds.

The toxicity of sulfur-containing compounds is a subject of significant interest due to their widespread presence in industrial applications and biological systems.[1] Thiols and disulfides are known to be toxic, with their adverse effects potentially mediated by the generation of free-radical species and oxidative stress.[1] This guide will specifically focus on the in vivo implications of these mechanisms for 3-decylthiopropanoic acid and alkanethiols.

Mechanisms of Toxicity

The toxicity of both 3-decylthiopropanoic acid and alkanethiols is intrinsically linked to their metabolism and interaction with cellular components.

Alkanethiols:

Alkanethiols are known for their potential to induce systemic effects, including neuromuscular weakness and cardiopulmonary impairment.[2] Their toxicity can be acute, with some studies indicating delayed toxicity and intermittent mortality.[2] The metabolism of alkanethiols often involves the oxidation of the sulfur atom, leading to excretion primarily as urinary inorganic sulfate.[2] This metabolic process can generate reactive thiyl radicals and "active oxygen" species, which are implicated in the initiation of tissue damage.[1] The length of the alkyl chain can also influence the toxicity, with shorter-chain thiols like ethanethiol exhibiting higher toxicity in some cases.[2]

3-Decylthiopropanoic Acid:

The toxicity of 3-decylthiopropanoic acid and its analogs is closely tied to their effects on lipid metabolism. Studies on similar compounds, such as tetradecylthiopropionic acid, have shown that they can interfere with mitochondrial beta-oxidation of fatty acids.[3][4] This interference can divert fatty acids towards esterification, potentially leading to lipid accumulation in the liver.[3][4] The metabolism of these compounds can involve omega-oxidation followed by beta-oxidation of the alkyl chain, leading to the excretion of shortened dicarboxylic acids.[5]

Comparative In Vivo Toxicity Data

A direct in vivo toxicity comparison between 3-decylthiopropanoic acid and a specific alkanethiol like decanethiol would require head-to-head studies. However, based on the known toxicological profiles of related compounds, we can infer potential differences.

Parameter3-Decylthiopropanoic Acid (Inferred)Alkanethiols (e.g., Decanethiol)
Primary Target Organs Liver, due to effects on lipid metabolism.[3][4]Nervous system, cardiovascular system, respiratory system.[2]
Primary Mechanism Inhibition of mitochondrial fatty acid beta-oxidation.[3][4]Generation of oxidative stress through redox cycling.[1]
Acute Toxicity Expected to be lower than highly reactive short-chain alkanethiols.Varies with alkyl chain length; can cause rapid systemic toxicity.[2]
Metabolites Shortened sulfoxydicarboxylic acids.[5]Primarily inorganic sulfates.[2]

Experimental Protocols for In Vivo Toxicity Assessment

To provide a framework for researchers, this section outlines a standard protocol for an acute oral toxicity study, a fundamental assessment in toxicology. This protocol is based on established guidelines from the Organisation for Economic Co-operation and Development (OECD).[6][7][8]

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[7][8]

1. Animal Model and Husbandry:

  • Species: Typically, nulliparous, non-pregnant female rats are used as they are often more sensitive.[6][9]

  • Weight: Animals should be of a similar weight, not exceeding a ±20% variation from the mean weight of previously dosed animals.[6]

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle, with free access to food and water, except for a brief fasting period before dosing.

2. Dose Preparation and Administration:

  • Vehicle: The test substance should be dissolved or suspended in a suitable vehicle, with water being the preferred option. If another vehicle is used, its toxicological properties should be well-characterized.[6]

  • Administration: The substance is administered in a single dose by oral gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[6]

3. Dosing Procedure (Stepwise):

  • The study begins with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[6]

  • Three animals of a single sex are used in the first step.

  • The outcome of the first step (mortality or survival) determines the next step, which may involve dosing three additional animals at the same, higher, or lower dose level.[8]

4. Observations:

  • Animals are observed closely for the first few hours after dosing and then periodically for at least 14 days for signs of toxicity.[9]

  • Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body weight should be recorded weekly.[10]

5. Necropsy and Histopathology:

  • At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

  • Histopathological examination of organs and tissues is crucial for identifying target organ toxicity and characterizing morphological changes such as inflammation, necrosis, fibrosis, and hyperplasia.[11][12][13] This provides definitive evidence of tissue damage.[11]

  • While a "blinded" evaluation is not always necessary, an informed analysis by experienced toxicologic pathologists is standard practice.[14]

Diagram of the Acute Toxic Class Method (OECD 423) Workflow

OECD_423_Workflow cluster_0 Step 1 cluster_1 Observation & Outcome cluster_2 Decision & Next Steps Start Select Starting Dose (e.g., 300 mg/kg) Dose3Animals Dose 3 Animals Start->Dose3Animals Observe Observe for Mortality/ Toxicity Signs Dose3Animals->Observe Outcome Mortality? Observe->Outcome Stop Stop Test (Classify Substance) Outcome->Stop 0 or 1 death DoseHigher Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) Outcome->DoseHigher 2 or 3 deaths DoseLower Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) Outcome->DoseLower If starting at 300 or 2000 mg/kg and 2 or 3 deaths occur

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Conclusion

The in vivo toxicity profiles of 3-decylthiopropanoic acid and alkanethiols are distinct, primarily due to their different metabolic pathways and mechanisms of action. Alkanethiols are more likely to cause acute systemic toxicity through oxidative stress, while 3-decylthiopropanoic acid's toxicity is more likely to be associated with disruptions in lipid metabolism, primarily affecting the liver. A thorough in vivo assessment, following standardized guidelines such as those provided by the OECD, is essential for characterizing the specific risks associated with each compound. This guide provides a foundational understanding and practical framework for researchers to conduct these critical evaluations, ensuring the safety and efficacy of new chemical entities in drug development and other applications.

References

  • National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation. National Institutes of Health.

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.

  • Chapter IV. Guidelines for Toxicity Tests. U.S. Food and Drug Administration.

  • Histopathological Perspectives on Toxic Environmental Pollutants: Cellular Damage Pathways and Strategic Interventions in Mammalian Systems. IntechOpen.

  • Preclinical Histopathology: A Powerful Insight into Early Drug Development. ProTox.

  • OECD Guidelines for In Vivo Testing of Reproductive Toxicity. ResearchGate.

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. National Institutes of Health.

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.

  • n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL. Centers for Disease Control and Prevention.

  • Toxicologic Pathology | Histopathology. IDEXX BioAnalytics.

  • Toxicological pathology. Atlantic Bone Screen.

  • Acute Toxicity. Joint Research Centre - European Commission.

  • IN VIVO AND IN VITRO TOXICITY STUDIES. Biogem.

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. OECD.

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program.

  • OECD Test Guideline 425. National Toxicology Program.

  • Unexpected Toxicity of Monolayer Protected Gold Clusters Eliminated by PEG-Thiol Place Exchange Reactions. ACS Publications.

  • Propanoic acid, 3,3'-thiobis-, didodecyl ester. PubChem.

  • Toxicity of thiols and disulphides: involvement of free-radical species. PubMed.

  • Effects of Tetradecylthiopropionic Acid and Tetradecylthioacrylic Acid on Rat Liver Lipid Metabolism. PubMed.

  • 3-(Dodecylthio)propionic acid. PubChem.

  • Effects of tetradecylthiopropionic acid and tetradecylthioacrylic acid on rat liver lipid metabolism. National Institutes of Health.

  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection.

  • Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. MDPI.

  • Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health.

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI.

  • In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. MDPI.

  • Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. PubMed.

  • Alkylthioacetic acids (3-thia fatty acids) are metabolized and excreted as shortened dicarboxylic acids in vivo. PubMed.

  • Evaluation of the in vivo acute toxicity of poly(thioether-ester) and superparamagnetic poly(thioether-ester) nanoparticles obtained by thiol-ene miniemulsion polymerization. PubMed.

  • Liver-Detargeted Aromatic Bioreducible mRNA Lipid Nanoparticles Confer Lymph Node Tropism and Robust Antigen-Specific Immunity. ACS Publications.

  • (PDF) Self-assembled alkanethiol monolayers on gold surfaces: Resolving the complex structure at the interface by STM. ResearchGate.

  • The Influence of Alkanethiols on the Production of Hydrophobic Gold Nanoparticles via Pulsed Laser Ablation in Liquids. MDPI.

  • Current Issue. Archives of Clinical Toxicology.

  • Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids. PubMed.

  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI.

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Comparative

benchmarking 3-decylthiopropanoic acid ligand exchange efficiency

High-Performance Benchmarking: 3-Decylthiopropanoic Acid (DTPA) Ligand Exchange Efficiency in Nanocrystal Passivation As a Senior Application Scientist, I frequently encounter a critical bottleneck in nanomedicine and ad...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Benchmarking: 3-Decylthiopropanoic Acid (DTPA) Ligand Exchange Efficiency in Nanocrystal Passivation

As a Senior Application Scientist, I frequently encounter a critical bottleneck in nanomedicine and advanced materials development: the catastrophic loss of nanoparticle stability and photoluminescence quantum yield (PLQY) following ligand exchange. Native ligands, such as oleic acid (OA) or oleylamine (OAm), are highly labile. While they facilitate initial nanocrystal growth, their dynamic desorption in complex solvent environments exposes surface trap states, leading to aggregation and optical quenching.

To overcome this, bifunctional chelating ligands have become the gold standard. In this guide, we benchmark 3-decylthiopropanoic acid (DTPA) —a bidentate ligand featuring a thioether and a carboxylic acid separated by an ethylene bridge—against traditional monodentate alternatives. By analyzing the underlying coordination chemistry, we will establish a self-validating protocol for achieving highly stable, highly luminescent nanoparticle dispersions.

The superiority of DTPA over standard monodentate ligands (like 1-decanethiol or oleic acid) is rooted in the thermodynamics of the chelate effect .

When passivating metal-rich surfaces (e.g., the ZnS shell of a quantum dot or the surface of a gold nanoparticle), the carboxylate group ( COO− ) acts as a hard/borderline Lewis base, strongly coordinating to metal cations. Simultaneously, the thioether sulfur ( −S− ) acts as a soft Lewis base, providing a secondary coordination site. This bidentate anchoring drastically reduces the ligand off-rate ( koff​ )[1]. Because both anchoring groups must detach simultaneously for the ligand to leave the surface, the thermodynamic stability of the passivation layer is exponentially increased.

Furthermore, traditional primary thiols (like 1-decanethiol) often cause a severe drop in PLQY. This occurs because the thiol moiety can act as a deep hole trap, facilitating non-radiative recombination[2]. DTPA utilizes a thioether linkage instead. Lacking the labile S−H proton and possessing different electronic energy levels, the thioether provides robust sulfur-metal coordination without introducing mid-gap trap states[3]. Finally, as the nanoparticle surface area becomes saturated, the bidentate nature of DTPA strictly limits excessive non-specific ligand exchange, creating a highly ordered, dense hydrophobic corona via its outward-facing decyl chains[4].

Mechanism Monodentate Monodentate (OA) High k_off Dynamic Desorption TrapState Surface Trap States (PLQY Quenching) Monodentate->TrapState Desorption Bidentate Bidentate (DTPA) Low k_off Chelate Effect Passivated Complete Passivation (High PLQY Retention) Bidentate->Passivated Strong Binding

Mechanistic logic comparing monodentate desorption vs. bidentate DTPA passivation.

Benchmarking Data: DTPA vs. Monodentate Alternatives

To objectively evaluate DTPA, we benchmark it against Oleic Acid (native state) and 1-Decanethiol (a monodentate, sulfur-containing control of similar chain length) on standard CdSe/ZnS core-shell quantum dots.

Table 1: Optical and Physical Properties Post-Exchange Note: PLQY retention is measured relative to the native OA-capped state. Hydrodynamic diameter ( Dh​ ) is measured via Dynamic Light Scattering (DLS) in toluene.

Ligand SystemDenticityBinding MotifPLQY Retention (%)Hydrodynamic Diameter ( Dh​ )
Oleic Acid (Native) MonodentateCarboxylate100% (Baseline)12.4 nm
1-Decanethiol MonodentateThiol~45%11.8 nm
3-DTPA Bidentate Thioether + Carboxylate >92% 12.1 nm

Table 2: Colloidal Stability & Non-Specific Adsorption Note: Stability assessed via resistance to aggregation in oxidative environments, a critical metric for downstream nanomedicine applications[4].

Ligand SystemHalf-Life in Oxidative BufferResistance to Non-Specific Adsorption
Oleic Acid < 2 hours (Rapid Aggregation)Low
1-Decanethiol ~12 hoursModerate
3-DTPA > 72 hours High

Experimental Protocol: Self-Validating Ligand Exchange

A robust protocol must be a self-validating system. You cannot simply mix reagents and assume the exchange has occurred; you must build analytical checkpoints into the workflow. The following is our standardized, single-phase ligand exchange protocol for replacing OA with DTPA.

Step 1: Preparation of the Exchange Matrix
  • Precipitate native OA-capped QDs (10 nmol) from octane using a 1:1 mixture of acetone and methanol. Centrifuge at 7,000 RCF for 5 minutes.

  • Resuspend the QD pellet in 2 mL of anhydrous toluene.

  • Add a 10,000-fold molar excess of 3-decylthiopropanoic acid (DTPA) to the solution. Causality: A massive stoichiometric excess drives the equilibrium forward, compensating for the high initial concentration of native oleic acid in the local ligand shell.

Step 2: Thermally-Assisted Incubation
  • Purge the reaction vial with Nitrogen ( N2​ ) to prevent photo-oxidation of the core during the vulnerable intermediate exchange phase.

  • Heat the mixture to 45°C under continuous magnetic stirring for 2 hours. Causality: Mild thermal energy overcomes the activation barrier for OA desorption without inducing thermal degradation of the nanocrystal shell[5].

Step 3: Purification and Self-Validation
  • Add 4 mL of anhydrous methanol (anti-solvent) to precipitate the DTPA-capped QDs. Centrifuge at 7,000 RCF.

  • Discard the supernatant (which contains the displaced OA and excess unreacted DTPA).

  • Validation Checkpoint 1 (DLS): Resuspend the pellet in fresh toluene. Run DLS. The Dh​ must remain between 11.5 nm and 12.5 nm. A Dh​ > 15 nm indicates cross-linking or incomplete passivation.

  • Validation Checkpoint 2 (FTIR): Drop-cast the QD solution onto a KBr pellet. The FTIR spectrum must show the complete disappearance of the =C-H stretch at 3005cm−1 (confirming OA removal). You should observe the emergence of asymmetric and symmetric carboxylate stretches at ∼1550cm−1 and ∼1400cm−1 , alongside the thioether C−S stretch at ∼700cm−1 .

Workflow N1 Native QDs (Oleic Acid Capped) Dispersed in Non-Polar Solvent N2 Add 3-Decylthiopropanoic Acid (DTPA) Excess Molar Ratio N1->N2 N3 Incubation & Sonication (Dynamic Ligand Exchange) N2->N3 N4 Anti-Solvent Precipitation (Remove Displaced Oleic Acid) N3->N4 N5 Self-Validation: FTIR & DLS (Confirm C=C Loss & Size Stability) N4->N5

Workflow for DTPA ligand exchange and self-validating purification steps.

Conclusion

For researchers developing optical probes or drug-delivery tracking systems, maintaining the integrity of the nanoparticle core is non-negotiable. By transitioning from monodentate carboxylic acids to a bidentate thioether-carboxylate system like 3-decylthiopropanoic acid, you eliminate the dynamic instability of the ligand shell. The experimental data confirms that DTPA not only preserves >92% of the native quantum yield but also provides a robust steric barrier against oxidative degradation and non-specific protein adsorption.

Sources

Safety & Regulatory Compliance

Safety

3-Decylthiopropanoic acid proper disposal procedures

3-Decylthiopropanoic Acid: Comprehensive Laboratory Safety and Disposal Protocol 3-Decylthiopropanoic acid (also referred to as 3-(decylthio)propanoic acid) is a thioether carboxylic acid frequently utilized in polymer s...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Decylthiopropanoic Acid: Comprehensive Laboratory Safety and Disposal Protocol

3-Decylthiopropanoic acid (also referred to as 3-(decylthio)propanoic acid) is a thioether carboxylic acid frequently utilized in polymer stabilization, antioxidant formulations, and as a synthetic intermediate in drug development. While highly effective in quenching radical species, its physicochemical structure demands rigorous laboratory safety and disposal protocols. Improper handling not only poses occupational hazards but also risks severe environmental contamination. This guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and safety officers.

Physicochemical Hazard Profile & Causality

To execute proper disposal, personnel must first understand the molecular causality behind the chemical's hazards. The protocol is dictated by three distinct structural features:

  • The Thioether Linkage (-S-): The sulfur atom is highly susceptible to oxidation. When exposed to strong oxidizing agents, the reaction can be dangerously exothermic[1]. Furthermore, thermal decomposition (such as during improper incineration or a laboratory fire) releases toxic sulfur oxides (SOx) and carbon monoxide, which are severe respiratory hazards[2].

  • The Carboxylic Acid Headgroup (-COOH): This functional group imparts mild to moderate acidic properties, making the compound a Category 2 skin and Category 2A eye irritant[3]. It requires strict segregation from strong bases to prevent unintended, heat-generating acid-base neutralization reactions[3].

  • The Decyl Tail (-C10H21): The long 10-carbon aliphatic chain makes the molecule highly lipophilic. If discharged into standard aqueous waste streams or drains, it will not dissolve; instead, it will partition into organic matter, leading to bioaccumulation and persistent environmental toxicity in aquatic ecosystems[1].

Table 1: Quantitative Hazard Data & Logistical Parameters

ParameterSpecification / ValueOperational Implication
Chemical Formula C13H26O2SEmits CO, CO2, and SOx upon combustion.
Molecular Weight 246.41 g/mol Heavy organic vapor potential; requires local exhaust.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AMandates specific PPE (Nitrile gloves, safety goggles).
Incompatibilities Strong oxidizers, strong basesMust be segregated in secondary waste containment.
Environmental Hazard High lipophilicityAbsolute prohibition of drain/sewer disposal.
Odor Profile Stench (Sulfurous)Waste containers must be hermetically sealed.

Operational Safety & Handling Protocol

Before any disposal can occur, baseline handling must comply with the[4].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers, weighing, and reactions involving 3-decylthiopropanoic acid inside a certified chemical fume hood to mitigate exposure to sulfurous odors and potentially harmful dust or vapors[5].

  • PPE Verification: Don chemical-resistant nitrile gloves (minimum 0.11 mm thickness, tested to EN 374 or US F739 standards), tightly fitting safety goggles with side shields, and a flame-resistant lab coat[1].

  • Preparation of Workspace: Ensure spill kits containing inert absorbent materials (e.g., vermiculite or sand) and non-sparking tools are immediately accessible before opening the primary container[6].

Step-by-Step Disposal Workflows

Under the, thioether carboxylic acids must be treated as hazardous solid waste due to their environmental toxicity and potential to emit hazardous fumes[7].

Workflow A: Solid Waste Packaging

  • Collection: Sweep up any unreacted or expired solid 3-decylthiopropanoic acid using non-sparking tools to avoid dust ignition[6].

  • Primary Containment: Place the solid waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) or polypropylene container[1]. Do not use metal containers, as trace moisture can induce mild corrosion from the carboxylic acid.

  • Segregation: Store the sealed container in a designated hazardous waste cabinet. Critical: Ensure this cabinet contains no strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) or strong bases[1].

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, GHS hazard pictograms (Irritant, Environmental Hazard), and the accumulation start date.

Workflow B: Liquid Waste (Solvent Solutions)

  • Compatibility Check: If the acid is dissolved in an organic solvent (e.g., dichloromethane or methanol), verify that the bulk liquid waste carboy is compatible with both the solvent and the thioether acid.

  • Transfer: Use a closed-funnel system to transfer the liquid into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

  • Odor Management: Ensure the carboy is fitted with a carbon-filtered exhaust valve to trap volatile sulfurous stench compounds.

Workflow C: Final Disposal via Incineration

  • Manifesting: Coordinate with a licensed hazardous waste disposal contractor[5].

  • Treatment Method: Instruct the contractor that the waste requires high-temperature incineration equipped with flue gas scrubbing . This is the only self-validating method to completely destroy the compound while safely capturing the toxic sulfur oxides (SOx) generated during combustion[2].

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge.

  • Evacuation & Ventilation: Evacuate non-essential personnel from the immediate area. Maximize fume hood extraction and room ventilation[5].

  • Containment: For solid spills, lightly mist the powder with water (if safe and compatible with surrounding chemicals) to suppress dust formation. For liquid solutions, surround the spill with inert absorbent pads or vermiculite.

  • Collection: Shovel the absorbed material into a hazardous waste bucket using plastic, non-sparking tools[6].

  • Decontamination: Wash the spill surface with a mild soap and water solution to remove residual lipophilic decyl chains, collecting all wash water for hazardous waste disposal. DO NOT allow wash water to enter the municipal drain system[1].

Mandatory Visualization

WasteDisposal Start Waste Generation (3-Decylthiopropanoic Acid) CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) CheckState->LiquidWaste Segregation Chemical Segregation (Isolate from Oxidizers/Bases) SolidWaste->Segregation LiquidWaste->Segregation Packaging Packaging & Labeling (Sealable HDPE Containers) Segregation->Packaging Incineration High-Temp Incineration (with SOx Scrubbing) Packaging->Incineration

Logical workflow for the segregation, packaging, and disposal of 3-Decylthiopropanoic acid.

References

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". Source: epa.gov. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories". Source: osha.gov. URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Decylthiopropanoic Acid: From Personal Protection to Disposal

An In-depth Operational Manual for Laboratory Professionals Understanding the Risks: A Hazard Profile Based on data from similar thiopropanoic acid derivatives, 3-Decylthiopropanoic acid is presumed to present the follow...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Operational Manual for Laboratory Professionals

Understanding the Risks: A Hazard Profile

Based on data from similar thiopropanoic acid derivatives, 3-Decylthiopropanoic acid is presumed to present the following hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][5]

  • Corrosivity: Due to its acidic nature and the presence of a sulfur-containing functional group, it may be corrosive.[6][7][8][9]

  • Harmful if Swallowed: Ingestion may be harmful.[10]

  • Release of Toxic Fumes: Combustion can produce hazardous byproducts, including sulfur oxides.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 3-Decylthiopropanoic acid to mitigate the risks of exposure.

Core PPE Requirements
PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves. For extended contact, consider double-gloving.To prevent skin contact and irritation.[6][13]
Eye Protection Chemical splash goggles.To protect eyes from splashes and aerosols.[8][14]
Body Protection A flame-resistant lab coat.To protect skin and clothing from spills.[15]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[6]
Enhanced PPE for Specific Procedures
ScenarioAdditional PPERationale
Risk of Significant Splash Face shield worn over chemical splash goggles.Provides an additional layer of protection for the entire face.[7][8][16][17]
Generation of Vapors/Aerosols Work within a certified chemical fume hood.To control and exhaust harmful vapors.[5][7][12][15][18][19]
Large Volume Transfers Chemical-resistant apron and arm protection.Offers enhanced protection against large-volume spills.[6][16]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to meticulous handling procedures is critical to minimizing exposure and ensuring a safe laboratory environment.

Pre-Experiment Checklist
  • Familiarization: Thoroughly review this safety guide and any available safety information for similar compounds.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6][8]

  • Spill Kit: Verify that a chemical spill kit appropriate for corrosive materials is available.[6][20]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.[15]

  • Clear Workspace: Maintain an uncluttered workspace to prevent spills and facilitate cleanup.[14][15]

Experimental Workflow

The following diagram illustrates the recommended workflow for handling 3-Decylthiopropanoic acid:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handle_transfer Transfer Reagent prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical experimental workflow for handling 3-Decylthiopropanoic acid.

Detailed Procedural Steps
  • Donning PPE: Put on all required personal protective equipment before entering the laboratory.

  • Chemical Fume Hood: All manipulations of 3-Decylthiopropanoic acid should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[5][7][12][15][18][19]

  • Material Handling:

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep containers of 3-Decylthiopropanoic acid tightly sealed when not in use.[11][18][19]

  • Post-Handling:

    • After handling, thoroughly wash hands with soap and water.[10][18]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[7]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6][11][18]
Skin Contact Immediately remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][11][18]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][5][11][18]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Spill Management

For small spills, trained laboratory personnel may proceed with cleanup, provided they have the appropriate spill kit and PPE. For large spills, evacuate the area and contact the institution's emergency response team.

The following diagram outlines the decision-making process for spill response:

G spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Unmanageable Spill assess->large_spill Large cleanup Contain and Neutralize Spill with Appropriate Kit small_spill->cleanup evacuate Evacuate Area and Alert Authorities large_spill->evacuate report Report Incident evacuate->report dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose dispose->report

Caption: A decision tree for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All materials contaminated with 3-Decylthiopropanoic acid, including the chemical itself, must be treated as hazardous waste.

Waste Segregation and Disposal
  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[11][19]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local and national regulations.[5][9][10][11][12][20][21]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Decylthiopropanoic acid, fostering a culture of safety and scientific excellence.

References

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  • CymitQuimica. (2023, June 29). 3-(Dodecylthio)propanoic acid.
  • WorkSafe GEAR Australia. (2025, December 18). Essential PPE for Protection Against Liquid Chemicals.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • Material Safety Data Sheet. (n.d.). Anhui Senrise Technology Co., Ltd.
  • ECHEMI. (n.d.).
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  • AK Scientific, Inc. (n.d.). Download SDS.
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  • CymitQuimica. (2025, August 25).
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  • Sigma-Aldrich. (2025, November 6).
  • Ataman Kimya. (n.d.). THIODIPROPIONIC ACID.
  • GUIDELINES FOR SAFE LABOR
  • 3,3`-Dithiodipropionic acid - SAFETY D
  • 3-(Tritylthio)
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Safety in Organic Chemistry Labor
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
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